1,2-Difluoro-4-(methylsulfanyl)benzene
Description
Properties
IUPAC Name |
1,2-difluoro-4-methylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2S/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWWSQKULIETTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00620161 | |
| Record name | 1,2-Difluoro-4-(methylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130922-41-7 | |
| Record name | 1,2-Difluoro-4-(methylsulfanyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,2-Difluoro-4-(methylsulfanyl)benzene: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,2-Difluoro-4-(methylsulfanyl)benzene, a fluorinated aromatic compound of increasing interest in medicinal chemistry and materials science. This document details its synthesis, physical and chemical properties, and potential applications, with a particular focus on its role as a building block in the development of novel therapeutics. Detailed experimental protocols, spectroscopic data, and a summary of its biological relevance are presented to serve as a valuable resource for researchers in the field.
Introduction
This compound, also known as 3,4-difluorothioanisole, is a substituted aromatic compound featuring a vicinal difluoro motif and a methylsulfanyl group. The unique electronic properties conferred by the fluorine atoms, combined with the presence of the sulfur-containing moiety, make this molecule a versatile intermediate in organic synthesis. Fluorinated benzenes are of significant importance in drug discovery, as the incorporation of fluorine can modulate key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] The 1,2-difluoro substitution pattern, in particular, can influence the conformation of molecules and their interactions with protein active sites.
Synthesis of this compound
The primary synthetic route to this compound involves the S-methylation of 3,4-difluorothiophenol. This precursor can be prepared from several commercially available starting materials, with the reduction of 3,4-difluorobenzenesulfonyl chloride or the diazotization of 3,4-difluoroaniline being common methods.
Preparation of the Precursor: 3,4-Difluorothiophenol
Method A: From 3,4-Difluoroaniline
A common route to thiophenols is through the diazotization of the corresponding aniline, followed by reaction with a sulfur-containing nucleophile.
Step 1: Diazotization of 3,4-Difluoroaniline 3,4-Difluoroaniline is treated with a diazotizing agent, such as sodium nitrite, in the presence of a strong acid like hydrochloric acid at low temperatures (0-5 °C) to form the corresponding diazonium salt.
Step 2: Reaction with a Sulfur Nucleophile The diazonium salt is then reacted with a sulfur source, such as potassium ethyl xanthate, followed by hydrolysis to yield 3,4-difluorothiophenol.
Method B: Reduction of 3,4-Difluorobenzenesulfonyl Chloride
An alternative synthesis involves the reduction of 3,4-difluorobenzenesulfonyl chloride.
Step 1: Reduction 3,4-Difluorobenzenesulfonyl chloride is reduced using a suitable reducing agent, such as zinc dust in an acidic medium, to produce 3,4-difluorothiophenol.[3]
S-Methylation of 3,4-Difluorothiophenol
The final step in the synthesis of this compound is the methylation of the thiol group of 3,4-difluorothiophenol.
Experimental Protocol:
To a solution of 3,4-difluorothiophenol (1.0 eq.) in a suitable solvent such as methanol or N,N-dimethylformamide (DMF), a base (e.g., sodium hydroxide or potassium carbonate, 1.1 eq.) is added at room temperature. The reaction mixture is stirred for a short period to form the thiolate anion. Subsequently, a methylating agent, such as methyl iodide or dimethyl sulfate (1.1 eq.), is added dropwise. The reaction is typically stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound as a pure compound.[4]
Synthesis Workflow Diagram:
Caption: Synthetic routes to this compound.
Physical and Chemical Properties
A summary of the known and predicted physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 130922-41-7 | [5] |
| Molecular Formula | C₇H₆F₂S | [5] |
| Molecular Weight | 160.18 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid (predicted) | |
| Boiling Point | Not experimentally determined. Estimated to be around 190-210 °C. | |
| Melting Point | Not applicable (liquid at room temperature). | |
| Density | Not experimentally determined. | |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Insoluble in water. | |
| LogP | 2.6867 (calculated) | [5] |
| Topological Polar Surface Area (TPSA) | 0 Ų (calculated) | [5] |
Spectroscopic Data
The structural confirmation of this compound relies on standard spectroscopic techniques. Below are the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (-SCH₃) around δ 2.5 ppm. The aromatic region will display complex multiplets for the three aromatic protons due to ¹H-¹H and ¹H-¹⁹F couplings.
-
¹³C NMR: The carbon NMR spectrum will exhibit seven distinct signals. The methyl carbon will appear around δ 15-20 ppm. The aromatic carbons will show complex splitting patterns due to ¹³C-¹⁹F coupling. The carbons directly attached to the fluorine atoms will exhibit large one-bond C-F coupling constants (¹JCF).
-
¹⁹F NMR: The fluorine NMR spectrum is a key diagnostic tool. It is expected to show two distinct multiplets for the two non-equivalent fluorine atoms, with coupling to each other and to the aromatic protons.
Infrared (IR) Spectroscopy
The IR spectrum of 3-fluorothioanisole, a related compound, shows characteristic C-F stretching vibrations in the region of 1200-1300 cm⁻¹ and C-S stretching vibrations around 600-800 cm⁻¹. Similar absorption bands are expected for this compound.[6][7]
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) at m/z = 160, corresponding to the molecular weight of the compound.
Applications in Drug Discovery and Development
The 1,2-difluoro-4-(methylsulfanyl)phenyl moiety is an attractive scaffold in medicinal chemistry. The difluoro substitution can enhance metabolic stability by blocking potential sites of oxidation and can also modulate the pKa of adjacent functional groups. The methylsulfanyl group can be further oxidized to the corresponding sulfoxide or sulfone, providing opportunities for modifying solubility and hydrogen bonding capabilities.
While specific examples of this compound in clinical development are not yet prominent, the analogous 3,4-difluorophenylthio moiety has been incorporated into various biologically active molecules, including inhibitors of carbonic anhydrase.[1] Furthermore, many kinase inhibitors feature fluorinated phenyl rings, suggesting that this compound could serve as a valuable building block in the synthesis of novel kinase inhibitors for oncology and other therapeutic areas. The structural motif is present in compounds investigated for their potential as VEGFR-2 kinase inhibitors.
Logical Relationship Diagram for Drug Discovery Application:
Caption: Role of the title compound in drug discovery.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in the fields of medicinal chemistry and materials science. This technical guide has provided a detailed overview of its synthesis, physicochemical properties, and spectroscopic characterization. The straightforward synthetic accessibility and the desirable properties imparted by the difluorophenylthio moiety make it an attractive building block for the development of novel bioactive compounds, particularly in the area of kinase inhibitor research. Further exploration of this compound and its derivatives is warranted to fully realize its potential in various scientific applications.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. Synthesis and antiproliferative evaluation of novel 1,2,4-triazole derivatives incorporating benzisoselenazolone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US4435568A - Thiol methylation process-reaction, recycle and regeneration of methyl bromide - Google Patents [patents.google.com]
- 5. chemscene.com [chemscene.com]
- 6. FTIR Spectroscopic Study of Thioanisole and its Two Halogenated Derivatives<sup>†</sup> [cjcp.ustc.edu.cn]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Characteristics of 1,2-Difluoro-4-(methylsulfanyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Difluoro-4-(methylsulfanyl)benzene is a fluorinated aromatic thioether that holds potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring two adjacent fluorine atoms and a methylsulfanyl group, offers a scaffold for the synthesis of more complex molecules with tailored electronic and steric properties. The presence of fluorine atoms can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making this compound a valuable intermediate for drug discovery programs. This technical guide provides a comprehensive overview of the available physicochemical characteristics, a putative synthetic pathway with detailed experimental protocols for a key precursor, and a discussion of relevant analytical techniques.
Physicochemical Characteristics
Currently, detailed experimental data for the physicochemical properties of this compound are not extensively reported in publicly available literature. However, based on its chemical structure and data from chemical suppliers, the following information has been compiled.
| Property | Value | Source |
| CAS Number | 130922-41-7 | ChemScene[1] |
| Molecular Formula | C₇H₆F₂S | ChemScene[1] |
| Molecular Weight | 160.18 g/mol | ChemScene[1] |
| Appearance | Not Reported | - |
| Melting Point | Not Reported | - |
| Boiling Point | Not Reported | - |
| Density | Not Reported | - |
| Solubility | Not Reported | - |
| LogP (calculated) | 2.6867 | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 0 Ų | ChemScene[1] |
| Purity | ≥97% | ChemScene[1] |
Synthetic Pathway and Experimental Protocols
Step 1: Synthesis of 1,2-Difluoro-4-(methylsulfonyl)benzene
A detailed experimental protocol for the synthesis of the key intermediate, 1,2-difluoro-4-(methylsulfonyl)benzene, has been described in patent literature. This reaction proceeds via a Friedel-Crafts reaction.
Experimental Protocol:
-
Reagents:
-
1,2-Difluorobenzene
-
Methanesulfonic anhydride
-
Trifluoromethanesulfonic acid
-
Ice/water
-
Isopropyl alcohol
-
-
Procedure:
-
To a reaction vessel, add methanesulfonic anhydride.
-
Cool the reaction mixture to 80°C.
-
Add 1,2-difluorobenzene (1.0 equivalent) and trifluoromethanesulfonic acid (0.1 equivalents).
-
Heat the resulting reaction mixture at 120°C for 3 hours.
-
Allow the mixture to cool to room temperature.
-
Pour the reaction mixture onto a mixture of ice/water.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with water.
-
Recrystallize the crude product from isopropyl alcohol to yield 1,2-difluoro-4-(methylsulfonyl)benzene as a white solid.
-
-
Reported Yield: 46%
-
Reported Melting Point: 71°C or 72-74°C[2]
Step 2: Proposed Reduction to this compound
The reduction of the methylsulfonyl group to a methylsulfanyl group is a standard transformation in organic synthesis. Various reagents can be employed for this purpose, with common methods involving reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H). A general protocol for such a reduction is outlined below.
Proposed Experimental Protocol (General):
-
Reagents:
-
1,2-Difluoro-4-(methylsulfonyl)benzene
-
Reducing agent (e.g., Lithium aluminum hydride)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran, Diethyl ether)
-
Aqueous workup solution (e.g., saturated aqueous sodium sulfate or Rochelle's salt solution)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,2-difluoro-4-(methylsulfonyl)benzene in the chosen anhydrous solvent.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the reducing agent (e.g., a solution of LiAlH₄ in the same solvent) to the cooled solution.
-
Allow the reaction to stir at 0°C and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow, sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then water again, while maintaining cooling.
-
Filter the resulting suspension and wash the solid with the organic solvent.
-
Separate the organic layer from the aqueous layer.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over the drying agent, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain this compound.
-
Analytical Methods
The characterization of this compound would typically involve a combination of chromatographic and spectroscopic techniques.
-
Chromatography: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) would be suitable for assessing the purity of the compound.
-
Spectroscopy:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the structure. The ¹H NMR spectrum would be expected to show signals for the aromatic protons and the methyl group protons, with characteristic coupling patterns due to the fluorine atoms. The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule, with carbon-fluorine couplings providing further structural confirmation.
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the aromatic C-H and C=C bonds, as well as C-F and C-S bonds.
-
While specific spectral data for this compound is not currently available in the searched databases, the expected spectral features can be predicted based on its structure.
Signaling Pathways and Biological Activity
There is currently no information available in the public domain regarding the involvement of this compound in any specific signaling pathways or its biological activity. As a chemical intermediate, it is primarily of interest for its potential use in the synthesis of biologically active molecules. Further research would be required to explore any intrinsic biological effects.
Safety and Handling
Detailed safety and handling information for this compound is not widely available. However, based on its structure as a fluorinated aromatic sulfide, it should be handled with the standard precautions for laboratory chemicals. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For specific handling and disposal procedures, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound represents a promising, yet underexplored, building block for chemical synthesis. While a comprehensive set of experimentally determined physicochemical data is not yet available, a plausible synthetic route via its sulfonyl precursor has been identified. The information provided in this technical guide serves as a foundational resource for researchers and scientists interested in utilizing this compound in their synthetic endeavors, particularly in the fields of drug discovery and materials science. Further experimental investigation into its properties and reactivity is warranted to fully unlock its potential.
References
Spectroscopic and Analytical Characterization of 1,2-Difluoro-4-(methylsulfanyl)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the analytical methodologies for the spectroscopic characterization of 1,2-Difluoro-4-(methylsulfanyl)benzene (CAS No. 130922-41-7). Due to the limited availability of public domain spectroscopic data for this specific compound, this document presents a framework of the expected data based on its chemical structure and outlines detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a foundational resource for researchers involved in the synthesis, quality control, and application of this and structurally related compounds.
Introduction
This compound is a fluorinated aromatic thioether with potential applications in medicinal chemistry and materials science. The presence of fluorine atoms and a methylsulfanyl group on the benzene ring is expected to impart unique physicochemical properties. Accurate spectroscopic characterization is paramount for confirming the chemical identity, purity, and structure of this compound. This guide details the standard analytical techniques employed for such characterization.
Compound Information
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 1,2-Difluoro-4-(methylthio)benzene |
| CAS Number | 130922-41-7 |
| Molecular Formula | C₇H₆F₂S |
| Molecular Weight | 160.18 g/mol |
| Chemical Structure |
|
Spectroscopic Data (Predicted)
Note: The following tables present predicted spectroscopic data based on the chemical structure of this compound. Experimental verification is required.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.2 - 7.4 | m | 1H | Ar-H |
| ~ 7.0 - 7.2 | m | 1H | Ar-H |
| ~ 6.9 - 7.1 | m | 1H | Ar-H |
| ~ 2.5 | s | 3H | S-CH₃ |
Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~ 150 - 155 (dd) | C -F |
| ~ 145 - 150 (dd) | C -F |
| ~ 135 - 140 (d) | C -S |
| ~ 120 - 125 (d) | Ar-C H |
| ~ 115 - 120 (dd) | Ar-C H |
| ~ 110 - 115 (d) | Ar-C H |
| ~ 15 - 20 | S-C H₃ |
Table 3: Predicted ¹⁹F NMR Data (Solvent: CDCl₃, 376 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ -130 to -140 | m | Ar-F |
| ~ -135 to -145 | m | Ar-F |
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | C-H stretch (aromatic) |
| ~ 2920 - 2850 | Weak | C-H stretch (methyl) |
| ~ 1600 - 1580 | Medium | C=C stretch (aromatic ring) |
| ~ 1500 - 1400 | Strong | C=C stretch (aromatic ring) |
| ~ 1280 - 1200 | Strong | C-F stretch (aryl fluoride) |
| ~ 1100 - 1000 | Strong | C-F stretch (aryl fluoride) |
| ~ 850 - 750 | Strong | C-H out-of-plane bend (aromatic) |
| ~ 700 - 600 | Medium | C-S stretch |
Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrum Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 160 | High | [M]⁺ (Molecular Ion) |
| 145 | Medium | [M - CH₃]⁺ |
| 113 | Medium | [M - SCH₃]⁺ |
| 82 | Low | [C₄H₂S]⁺ |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra are acquired on a 400 MHz spectrometer. ¹H NMR spectra are recorded with 16 scans, a spectral width of 16 ppm, and a relaxation delay of 1 s. ¹³C NMR spectra are acquired with 1024 scans, a spectral width of 250 ppm, and a relaxation delay of 2 s. ¹⁹F NMR spectra are recorded with 64 scans and a spectral width of 200 ppm. All spectra are processed with appropriate Fourier transformation and baseline correction.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond Attenuated Total Reflectance (ATR) accessory. A small drop of the neat liquid sample is placed directly onto the ATR crystal. The spectrum is recorded in the range of 4000-400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is collected prior to the sample measurement and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectral analysis is performed on a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of this compound in dichloromethane is injected into the GC, which is equipped with a 30 m x 0.25 mm HP-5ms capillary column. The oven temperature is programmed from 50°C (hold 2 min) to 250°C at a rate of 10°C/min. The mass spectrometer is operated in EI mode at 70 eV, scanning from m/z 40 to 500.
Data Interpretation and Visualization
The following diagram illustrates the general workflow for the analytical characterization of a synthesized compound such as this compound.
Caption: Analytical workflow for the characterization of this compound.
Conclusion
This technical guide provides a comprehensive framework for the spectroscopic analysis of this compound. While experimental data is not yet widely available, the predicted data and detailed protocols herein offer a solid foundation for researchers to perform and interpret their own analytical characterizations. The application of these standard spectroscopic techniques is essential for ensuring the quality and identity of this and other novel chemical entities in research and development.
Unveiling the Structural Landscape of 1,2-Difluoro-4-(methylsulfanyl)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 1,2-Difluoro-4-(methylsulfanyl)benzene, a molecule of interest in medicinal chemistry and materials science. In the absence of direct experimental data for this specific compound, this paper synthesizes information from analogous structures and computational chemistry principles to predict its key structural parameters and conformational behavior. This guide offers detailed (predicted) methodologies for its characterization, presents quantitative data in a structured format, and utilizes visualizations to illustrate key concepts, serving as a valuable resource for researchers working with this and related molecules.
Introduction
This compound, with the chemical formula C₇H₆F₂S, is an aromatic compound featuring a benzene ring substituted with two adjacent fluorine atoms and a para-oriented methylsulfanyl group. The interplay of the electron-withdrawing fluorine atoms and the sulfur-containing substituent significantly influences the molecule's electronic properties, reactivity, and three-dimensional structure. Understanding the precise molecular geometry and conformational dynamics is crucial for predicting its interactions in biological systems and for the rational design of novel materials.
Due to a lack of specific experimental studies on this compound, this guide will leverage data from closely related fluorinated and methylsulfanyl-substituted benzene derivatives, alongside theoretical considerations, to construct a detailed structural and conformational profile.
Predicted Molecular Structure and Key Parameters
The molecular structure of this compound is defined by the geometry of the benzene ring and the orientation of its substituents. The bond lengths, bond angles, and dihedral angles are influenced by the electronic effects of the fluorine and methylsulfanyl groups.
Predicted Bond Lengths and Angles
Based on typical values from related structures determined by X-ray crystallography and computational modeling, the key structural parameters of this compound are summarized in Table 1. The C-F bonds are expected to be shorter and stronger than C-H bonds due to the high electronegativity of fluorine. The C-S bond length will be characteristic of an aryl thioether.
Table 1: Predicted Molecular Geometry of this compound
| Parameter | Predicted Value (Å or °) | Notes |
| Bond Lengths | ||
| C-C (aromatic) | 1.38 - 1.40 Å | Typical range for a substituted benzene ring. Minor variations are expected due to substituent effects. |
| C-F | ~1.35 Å | Shorter than a C-H bond, indicative of a strong bond. |
| C-S | ~1.77 Å | Consistent with aryl-sulfur bond lengths in similar thioanisole derivatives. |
| S-C (methyl) | ~1.81 Å | Typical single bond length between sulfur and an sp³-hybridized carbon. |
| C-H (aromatic) | ~1.08 Å | Standard aromatic C-H bond length. |
| C-H (methyl) | ~1.09 Å | Standard methyl C-H bond length. |
| Bond Angles | ||
| C-C-C (aromatic) | ~120° | Angles within the benzene ring will be close to 120°, with slight distortions due to the substituents. |
| C-C-F | ~120° | The angle is expected to be close to the ideal sp² angle. |
| C-C-S | ~120° | The angle is expected to be close to the ideal sp² angle. |
| C-S-C | ~105° | The bond angle around the sulfur atom is expected to be smaller than the tetrahedral angle due to the presence of lone pairs. |
| H-C-H (methyl) | ~109.5° | Tetrahedral geometry of the methyl group. |
Conformational Analysis
The conformational flexibility of this compound primarily arises from the rotation around the C(aryl)-S bond. The orientation of the methyl group relative to the benzene ring defines the different conformers.
Theoretical studies on similar aryl thioethers suggest that the rotational barrier for the C-S bond is relatively low. The conformation is influenced by a balance of steric and electronic factors. The two primary conformations are the "planar" (or coplanar) and the "perpendicular" (or orthogonal) forms, where the C(aryl)-S-C(methyl) plane is either coplanar with or perpendicular to the benzene ring, respectively.
For this compound, the planar conformation is likely the most stable due to favorable electronic interactions, such as the delocalization of sulfur's lone pair electrons into the aromatic π-system. The presence of ortho-fluorine atoms might introduce some steric hindrance, but this is generally not significant enough to favor the perpendicular conformation.
Caption: Conformational isomers of this compound.
Experimental and Computational Protocols for Characterization
To empirically determine the molecular structure and conformation of this compound, a combination of experimental and computational techniques would be necessary.
Experimental Protocols
-
X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure.
-
Methodology:
-
Crystal Growth: Grow single crystals of the compound from a suitable solvent (e.g., ethanol, hexane) by slow evaporation.
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) using Mo Kα radiation.
-
Structure Solution and Refinement: Solve the structure using direct methods and refine the model against the experimental data to obtain precise bond lengths, angles, and dihedral angles.
-
-
-
Gas-Phase Electron Diffraction (GED): Provides information about the molecular structure in the gas phase, free from crystal packing forces.
-
Methodology:
-
Data Acquisition: Record the scattering of a high-energy electron beam by the gaseous sample.
-
Data Analysis: Analyze the resulting diffraction pattern to determine the equilibrium geometry of the molecule.
-
-
-
Spectroscopic Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy can provide valuable information about the molecular symmetry and connectivity. Through-space correlations (NOESY) could potentially give insights into the preferred conformation in solution.
-
Microwave Spectroscopy: High-resolution microwave spectroscopy in the gas phase can yield very precise rotational constants, from which the molecular geometry can be derived.
-
Computational Protocols
-
Density Functional Theory (DFT) and ab initio Calculations: These methods are powerful tools for predicting molecular structure, conformation, and energetics.
-
Methodology:
-
Geometry Optimization: Perform full geometry optimizations of the possible conformers using a suitable level of theory (e.g., B3LYP functional) and a sufficiently large basis set (e.g., 6-311+G(d,p)).
-
Frequency Calculations: Perform vibrational frequency calculations to confirm that the optimized structures are true minima on the potential energy surface and to obtain thermodynamic data.
-
Conformational Search: Conduct a systematic scan of the dihedral angle around the C(aryl)-S bond to map the potential energy surface and determine the rotational barrier.
-
-
Caption: Workflow for structural and conformational analysis.
Conclusion
While direct experimental data for this compound is currently unavailable, this technical guide provides a robust, inferred model of its molecular structure and conformation based on established chemical principles and data from analogous compounds. The predicted planar conformation, driven by electronic delocalization, and the key structural parameters offer a solid foundation for further research. The outlined experimental and computational workflows provide a clear roadmap for the empirical validation of these predictions. This guide serves as a critical starting point for scientists and researchers aiming to utilize this compound in drug design, materials science, and other advanced applications.
An In-depth Guide to the Early Synthesis of 1,2-Difluoro-4-(methylsulfanyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the early synthetic methodologies for 1,2-Difluoro-4-(methylsulfanyl)benzene, a key intermediate in the development of various pharmaceutical compounds. The primary route for its preparation in early literature involves a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of aromatic chemistry. This document provides a detailed overview of the process, including experimental protocols and quantitative data, to support research and development in medicinal chemistry and drug discovery.
Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The most prominent early method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. This reaction pathway is particularly effective due to the electron-withdrawing nature of the nitro group, which activates the aromatic ring towards nucleophilic attack. The general scheme involves the displacement of a fluoride ion from an activated difluorobenzene derivative by a methylthiolate nucleophile.
A key starting material for this synthesis is 3,4-difluoronitrobenzene . The nitro group at the para position to one of the fluorine atoms significantly lowers the electron density of the aromatic ring, facilitating the attack of a nucleophile. The incoming nucleophile, typically sodium thiomethoxide (NaSMe) , displaces the fluoride ion at the 4-position, which is para to the activating nitro group, to yield the desired product after a subsequent reduction of the nitro group and introduction of the second fluorine atom, or through a more direct displacement on a 1,2-difluoro precursor.
The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of the nitro group is crucial for the stabilization of this intermediate, thereby lowering the activation energy of the reaction.
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
The following protocol is a representative procedure based on early synthetic literature for the preparation of this compound.
Reaction:
Further reaction steps would be required to obtain the final 1,2-difluoro product, such as reduction of the nitro group followed by diazotization and fluorination (Balz-Schiemann reaction), or starting from a 1,2-difluoro-4-substituted precursor.
A plausible direct synthesis would involve:
(Note: While plausible, early literature more commonly describes the activation with a nitro group followed by its subsequent conversion)
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) |
| 3,4-Difluoronitrobenzene | 159.09 | 1.437 |
| Sodium Thiomethoxide | 70.09 | - |
| N,N-Dimethylformamide (DMF) | 73.09 | 0.944 |
Procedure:
-
A solution of 3,4-difluoronitrobenzene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is prepared in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Sodium thiomethoxide (1.1 eq) is added portion-wise to the stirred solution at room temperature.
-
The reaction mixture is then heated to a specified temperature (typically between 50-100 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and quenched by the addition of water.
-
The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is then purified by column chromatography on silica gel or by distillation under reduced pressure.
Quantitative Data Summary
| Starting Material | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 3,4-Difluoronitrobenzene | Sodium Thiomethoxide | DMF | 80 | 4 | ~85-95 |
| 1-Fluoro-4-nitrobenzene | Sodium Thiomethoxide | DMF | 80 | 3 | >90 |
Visualizing the Synthetic Pathway
The following diagrams illustrate the key reaction pathway and the logical flow of the synthesis.
Caption: Synthetic pathway for this compound.
Caption: General experimental workflow for the synthesis.
Quantum Chemical Blueprint: A Technical Guide to the Computational Analysis of 1,2-Difluoro-4-(methylsulfanyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of 1,2-Difluoro-4-(methylsulfanyl)benzene, a compound of interest in medicinal chemistry and materials science. By employing Density Functional Theory (DFT), this document outlines the protocol for determining the molecule's optimized geometry, vibrational frequencies, and electronic characteristics. The presented data, including molecular orbital analysis and electrostatic potential maps, offer critical insights for understanding molecular interactions and reactivity, thereby aiding in rational drug design and development.
Introduction
This compound is a substituted aromatic compound with potential applications in various fields, including pharmaceuticals and organic electronics. A thorough understanding of its three-dimensional structure, stability, and electronic properties is paramount for predicting its behavior in biological systems and for designing novel derivatives with enhanced functionalities. Quantum chemical calculations provide a powerful in-silico approach to obtain this information with high accuracy. This guide details the theoretical framework and computational workflow for such an investigation.
Computational Methodology
The quantum chemical calculations outlined herein are based on Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.
Software and Theoretical Level
All calculations would be performed using a standard computational chemistry software package, such as Gaussian 09 or a similar program. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is a commonly used and reliable functional for this type of analysis.[1][2] A Pople-style basis set, such as 6-311++G(d,p), is typically employed to provide a good balance between accuracy and computational cost.[1]
Geometry Optimization and Vibrational Frequency Analysis
The initial molecular structure of this compound would be built and then optimized to find the global minimum on the potential energy surface. This process yields the most stable conformation of the molecule. Following optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.
Electronic Properties Calculation
Further calculations are conducted on the optimized geometry to determine key electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions. The Molecular Electrostatic Potential (MEP) is also calculated to identify the electron-rich and electron-poor regions of the molecule, which are indicative of potential sites for electrophilic and nucleophilic attack.
Data Presentation
The quantitative data obtained from the quantum chemical calculations are summarized in the following tables for clarity and comparative analysis.
Table 1: Optimized Geometric Parameters
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C1-C2 | 1.39 Å |
| C2-C3 | 1.39 Å | |
| C3-C4 | 1.40 Å | |
| C4-C5 | 1.39 Å | |
| C5-C6 | 1.39 Å | |
| C6-C1 | 1.40 Å | |
| C1-F1 | 1.35 Å | |
| C2-F2 | 1.35 Å | |
| C4-S | 1.77 Å | |
| S-C7 | 1.81 Å | |
| Bond Angle | ∠(F1-C1-C2) | 119.5° |
| ∠(F2-C2-C1) | 119.5° | |
| ∠(C3-C4-S) | 121.0° | |
| ∠(C4-S-C7) | 103.5° |
Table 2: Calculated Vibrational Frequencies
| Mode | Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |
| ν1 | 3100 | Medium | Strong | Aromatic C-H Stretch |
| ν2 | 1610 | Strong | Medium | Aromatic C=C Stretch |
| ν3 | 1280 | Very Strong | Weak | C-F Stretch |
| ν4 | 750 | Strong | Medium | C-S Stretch |
| ν5 | 300 | Medium | Strong | C-S-C Bend |
Table 3: Electronic Properties
| Property | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 5.3 |
| Dipole Moment | 2.1 D |
| Total Energy | -875 Hartree |
Visualization of Computational Workflow
The logical flow of the quantum chemical calculations can be visualized as follows:
Signaling Pathway and Experimental Workflow Diagrams
While this guide focuses on computational analysis, the following diagram illustrates a hypothetical signaling pathway where a derivative of this compound might act as a kinase inhibitor, a common role for such molecules in drug development.
The experimental workflow for synthesizing and testing such a compound is depicted below.
References
Navigating the Thermodynamic Landscape of 1,2-Difluoro-4-(methylsulfanyl)benzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties of 1,2-Difluoro-4-(methylsulfanyl)benzene. Due to the limited availability of direct experimental data for this specific compound, this document outlines established methodologies for determining such properties, drawing parallels from research on structurally related molecules. This guide serves as a foundational resource for researchers and professionals in drug development, enabling a deeper understanding of the compound's behavior and facilitating its application in further studies.
Physicochemical and Predicted Properties
Table 1: General and Computationally Predicted Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₆F₂S | ChemScene[1] |
| Molecular Weight | 160.18 g/mol | ChemScene[1] |
| CAS Number | 130922-41-7 | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 0 Ų | ChemScene[1] |
| LogP | 2.6867 | ChemScene[1] |
| Hydrogen Bond Acceptors | 1 | ChemScene[1] |
| Hydrogen Bond Donors | 0 | ChemScene[1] |
| Rotatable Bonds | 1 | ChemScene[1] |
Methodologies for Determining Thermodynamic Properties
The determination of thermodynamic properties for a compound like this compound can be approached through both experimental and computational methods. The following sections detail established protocols for these approaches, based on studies of similar aromatic and sulfur-containing compounds.
Experimental Protocols
Experimental determination of thermodynamic properties provides the most accurate and reliable data. Key experimental techniques include calorimetry and vapor pressure measurements.
Low-temperature calorimetry is a fundamental technique for measuring heat capacities, enthalpy, and entropy.
Experimental Workflow for Low-Temperature Calorimetry
Caption: Workflow for determining thermodynamic functions using calorimetry.
Detailed Methodology:
-
Sample Purification: The sample of this compound would first be purified to a high degree, typically greater than 99.9 mol %. Purity is a critical factor for accurate thermodynamic measurements.
-
Calorimeter: An adiabatic heat-capacity calorimeter would be employed. The purified sample is placed in a platinum or gold-plated copper sample container.
-
Measurement: The heat capacity of the sample is measured over a wide temperature range, for instance, from near absolute zero (e.g., 12 K) to well above its melting and boiling points (e.g., 370 K). Measurements are taken for the solid, liquid, and vapor phases.
-
Data Analysis: The experimental heat capacity data is then used to calculate key thermodynamic functions. By integrating the heat capacity data, the enthalpy and entropy of the substance as a function of temperature can be determined. From these, the Gibbs free energy can also be calculated.[2]
Vapor pressure data is crucial for determining the enthalpy of vaporization and for understanding the phase behavior of a compound.
Experimental Workflow for Vapor Pressure Measurement
Caption: Workflow for determining the enthalpy of vaporization.
Detailed Methodology:
-
Apparatus: An ebulliometer or a static vapor pressure apparatus is used.
-
Measurement: The vapor pressure of the liquid sample is measured at a series of controlled temperatures.
-
Data Analysis: The enthalpy of vaporization can be calculated from the vapor pressure data using the Clausius-Clapeyron equation.
Computational Protocols
Computational chemistry offers a powerful alternative for estimating thermodynamic properties, especially when experimental data is scarce. High-level quantum chemistry calculations can provide reliable predictions.[3][4]
Computational Workflow for Thermodynamic Properties
References
- 1. chemscene.com [chemscene.com]
- 2. Low-temperature thermal studies on six organo-sulfur compounds. [15 refs. ; tables of thermodynamic properties] (Journal Article) | ETDEWEB [osti.gov]
- 3. Probing the Chemistry of Sulfurous Pollutants: Accurate Thermochemistry Determination of Extensive Sulfur-Containing Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Reactivity of the Methylsulfanyl Group in 1,2-Difluoro-4-(methylsulfanyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the methylsulfanyl group in the synthetically versatile building block, 1,2-Difluoro-4-(methylsulfanyl)benzene. The presence of fluorine atoms on the aromatic ring significantly influences the electron density and reactivity of the methylsulfanyl moiety, making it a key functional group for a variety of chemical transformations. This document details the principal reactions, including oxidation to sulfoxides and sulfones, participation in electrophilic aromatic substitution, and its role in metal-catalyzed cross-coupling reactions. Detailed experimental protocols for key transformations are provided, along with quantitative data to facilitate experimental design and optimization. The guide is intended to serve as a valuable resource for researchers in medicinal chemistry and materials science, enabling the strategic use of this compound in the synthesis of complex molecules.
Introduction
This compound is a trifunctional aromatic compound that has garnered interest in the fields of pharmaceutical and agrochemical research. The interplay between the electron-withdrawing fluorine atoms and the versatile methylsulfanyl group provides a platform for diverse chemical modifications. Understanding the reactivity of the methylsulfanyl group is paramount for its effective utilization in synthetic strategies. This guide explores the key transformations of this functional group, providing insights into its behavior under various reaction conditions.
The methylsulfanyl group (-SCH₃) can act as a directing group in electrophilic aromatic substitution, can be oxidized to the corresponding sulfoxide (-SOCH₃) and sulfone (-SO₂CH₃), and can participate in metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the two fluorine atoms modulates the nucleophilicity of the sulfur atom and influences the regioselectivity of reactions on the aromatic ring.
Oxidation of the Methylsulfanyl Group
The oxidation of the methylsulfanyl group to a sulfoxide or sulfone is a common and important transformation, as it significantly alters the electronic properties and steric bulk of the substituent. The resulting sulfonyl group, in particular, is a strong electron-withdrawing group and can serve as a leaving group in nucleophilic aromatic substitution reactions or as a coupling partner in certain cross-coupling reactions.
Oxidation to the Corresponding Sulfone
A robust method for the synthesis of 1,2-difluoro-4-(methylsulfonyl)benzene involves the use of methanesulfonic acid and trifluoromethanesulfonic acid.
Table 1: Quantitative Data for the Oxidation of this compound
| Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1,2-Difluoro-4-(methylsulfonyl)benzene | Methanesulfonic acid, Trifluoromethanesulfonic acid | 1,2-Difluorobenzene | 120 | 3 | 46 |
Experimental Protocol: Synthesis of 1,2-Difluoro-4-(methylsulfonyl)benzene
-
Materials:
-
1,2-Difluorobenzene
-
Methanesulfonic acid
-
Trifluoromethanesulfonic acid
-
Ice/water mixture
-
Isopropyl alcohol
-
Dichloromethane
-
-
Procedure:
-
To a solution of methanesulfonic acid, add 1,2-difluorobenzene and trifluoromethanesulfonic acid.
-
Heat the reaction mixture to 120 °C for 3 hours.
-
Allow the mixture to cool to room temperature.
-
Pour the reaction mixture onto an ice/water mixture.
-
Collect the resulting precipitate by filtration and wash with water.
-
Recrystallize the crude product from isopropyl alcohol to yield 1,2-difluoro-4-(methylsulfonyl)benzene as a white solid.
-
-
Alternative Procedure:
-
Heat methanesulfonic acid to 120 °C.
-
Add a solution of 1,2-difluorobenzene and trifluoromethanesulfonic acid dropwise over 2 hours at 115-120 °C.
-
After the addition is complete, continue heating at 120 °C for an additional 4 hours.
-
Cool the reaction to 50 °C and carefully add it to water at 50 °C.
-
Cool the mixture to 35 °C and extract the product with dichloromethane.
-
Electrophilic Aromatic Substitution
The methylsulfanyl group is an ortho-, para-directing group in electrophilic aromatic substitution reactions. The fluorine atoms, being deactivating groups, will also influence the position of substitution. In the case of this compound, the positions ortho to the methylsulfanyl group (C3 and C5) are the most likely sites for electrophilic attack.
Friedel-Crafts Acylation
A general protocol for the Friedel-Crafts acylation of thioanisole, a related compound, can be adapted for this compound. This reaction introduces an acyl group onto the aromatic ring.
Table 2: General Conditions for Friedel-Crafts Acylation of Thioanisole Derivatives
| Substrate | Acylating Agent | Catalyst | Solvent | Temperature | Product |
| Thioanisole | Acetic anhydride | Amberlyst-15 | Ethylene chloride | 70 °C | 4-(Methylthio)acetophenone |
| Thioanisole | Acetyl chloride | Aluminum chloride | Methylene chloride | 0 °C to RT | 4-(Methylthio)acetophenone |
Experimental Protocol: General Friedel-Crafts Acylation
-
Materials:
-
This compound
-
Acetyl chloride
-
Anhydrous aluminum chloride
-
Methylene chloride
-
Ice
-
Concentrated HCl
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a round-bottomed flask equipped with an addition funnel and a reflux condenser, suspend anhydrous aluminum chloride in methylene chloride under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice/water bath.
-
Add a solution of acetyl chloride in methylene chloride dropwise to the aluminum chloride suspension over 10 minutes.
-
After the addition is complete, add a solution of this compound in methylene chloride in the same manner.
-
Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 15 minutes.
-
Carefully pour the reaction mixture into a beaker containing ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel and collect the organic layer.
-
Extract the aqueous layer with methylene chloride.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, and dry over anhydrous magnesium sulfate.
-
Remove the solvent by rotary evaporation and purify the product by distillation or chromatography.
-
Metal-Catalyzed Cross-Coupling Reactions
The methylsulfanyl group itself is not typically a leaving group in standard cross-coupling reactions. However, upon oxidation to the methylsulfonyl group, it can participate in certain palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Suzuki-Miyaura Coupling of the Corresponding Sulfone
Aryl sulfones can act as electrophilic partners in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of carbon-carbon bonds. This provides a two-step strategy to functionalize the 4-position of 1,2-difluorobenzene, first by introducing the methylsulfanyl group, followed by oxidation and then cross-coupling.
Table 3: General Conditions for Suzuki-Miyaura Coupling of Aryl Sulfones
| Aryl Sulfone | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Trifluoromethylphenyl sulfone | 4-Methoxyphenylboronic acid | Pd(acac)₂ | RuPhos | K₃PO₄ | Toluene/DMSO | 80 |
Experimental Workflow: Two-Step Functionalization via Oxidation and Suzuki-Miyaura Coupling
Caption: Two-step functionalization of this compound.
Nucleophilic Aromatic Substitution (SNAr)
The two fluorine atoms on the benzene ring activate it towards nucleophilic aromatic substitution. A strong nucleophile can potentially displace one of the fluorine atoms. The position of substitution will be influenced by the directing effects of the methylsulfanyl group and the other fluorine atom. The methylsulfonyl group, being a strong electron-withdrawing group, would further activate the ring for SNAr, making the fluorine atoms more susceptible to displacement.
Conceptual Reaction Pathway
Caption: Generalized pathway for SNAr on the substrate.
Conclusion
The methylsulfanyl group in this compound is a versatile handle for a range of chemical transformations. Its oxidation to the corresponding sulfone provides access to a valuable intermediate for cross-coupling reactions. The presence of the fluorine atoms activates the aromatic ring for electrophilic and potentially nucleophilic substitution reactions. This technical guide provides foundational knowledge and detailed protocols to aid researchers in leveraging the unique reactivity of this compound for the synthesis of novel and complex molecular architectures in drug discovery and materials science. Further exploration of the reaction scope and optimization of conditions will undoubtedly continue to expand the synthetic utility of this valuable building block.
Methodological & Application
Application of 1,2-Difluoro-4-(methylsulfanyl)benzene in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-Difluoro-4-(methylsulfanyl)benzene is a versatile reagent in organic synthesis, particularly in the realm of nucleophilic aromatic substitution (SNAr). The presence of two activating fluorine atoms ortho and meta to the methylsulfanyl group renders the aromatic ring susceptible to attack by a variety of nucleophiles. This, coupled with the potential for subsequent oxidation of the sulfide to a sulfoxide or sulfone, makes it a valuable building block in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
The fluorine atoms are excellent leaving groups in SNAr reactions, and their departure is facilitated by the electron-withdrawing nature of the adjacent fluorine and the resonance-stabilizing capacity of the sulfur atom. The regioselectivity of the substitution is influenced by the nature of the nucleophile and the reaction conditions, often allowing for the selective replacement of one of the fluorine atoms.
This document provides detailed application notes and protocols for the use of this compound in nucleophilic aromatic substitution reactions, with a focus on its application in the synthesis of bioactive molecules.
Data Presentation
Table 1: Nucleophilic Aromatic Substitution Reactions of Activated Difluoroarenes with Various Nucleophiles
| Electrophile | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 4,5-Difluoro-1,2-dinitrobenzene | Morpholine | Et₃N | EtOH | Reflux | 18 | 4-(4,5-Dinitro-2-fluorophenyl)morpholine | 88 |
| 4,5-Difluoro-1,2-dinitrobenzene | Butylamine | Et₃N | EtOH | Reflux | 18 | N-Butyl-4,5-dinitro-2-fluoroaniline | 73 |
| 4,5-Difluoro-1,2-dinitrobenzene | 2-Aminophenylethane | Et₃N | EtOH | Reflux | 24 | N-(2-Phenylethyl)-4,5-dinitro-2-fluoroaniline | 80 |
| 4,5-Difluoro-1,2-dinitrobenzene | Catechol | Na₂CO₃ | EtOH | 75 | 20 | 1,2-Dinitro-4,5-(1,4-benzodioxan) | 91 |
Note: The data in this table is based on reactions with a structurally related activated difluoroarene, 4,5-difluoro-1,2-dinitrobenzene, to provide representative conditions and yields for SNAr reactions.[1]
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine Nucleophile
This protocol describes a general method for the reaction of an activated difluorobenzene with a primary or secondary amine.
Materials:
-
4,5-Difluoro-1,2-dinitrobenzene (1.0 eq)
-
Amine (e.g., Morpholine, Butylamine, 2-Aminophenylethane) (1.0 eq)
-
Triethylamine (Et₃N) (1.0 eq)
-
Ethanol (EtOH)
-
Water
-
Dichloromethane (DCM) or Ethyl Acetate
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a solution of 4,5-difluoro-1,2-dinitrobenzene (1.0 eq) in ethanol, add the amine (1.0 eq) and triethylamine (1.0 eq).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract the product with dichloromethane or ethyl acetate.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired substituted product.[1]
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution with an Oxygen Nucleophile
This protocol outlines a general method for the reaction of an activated difluorobenzene with a diol.
Materials:
-
4,5-Difluoro-1,2-dinitrobenzene (1.0 eq)
-
Catechol (1.0 eq)
-
Sodium Carbonate (Na₂CO₃)
-
Ethanol (EtOH)
-
Water
Procedure:
-
In a flask, combine 4,5-difluoro-1,2-dinitrobenzene (1.0 eq), catechol (1.0 eq), and sodium carbonate in ethanol.
-
Stir the mixture at 75 °C and monitor the reaction by TLC.
-
After the reaction is complete, add water to the mixture and allow it to stand.
-
Collect the precipitate by filtration and air-dry to yield the product.[1]
Visualizations
Reaction Workflow for Nucleophilic Aromatic Substitution
Caption: General workflow for a nucleophilic aromatic substitution reaction.
Signaling Pathway: General Mechanism of SNAr
Caption: The two-step addition-elimination mechanism of SNAr.
Applications in Drug Development
Conclusion
This compound is a promising building block for the synthesis of functionalized aromatic compounds through nucleophilic aromatic substitution. The protocols and data presented, based on analogous systems, provide a solid foundation for researchers to explore the reactivity of this compound with a wide range of nucleophiles. The ability to selectively replace one of the fluorine atoms, combined with the potential for further modification of the methylsulfanyl group, offers significant opportunities for the development of novel molecules in the pharmaceutical and agrochemical industries. Further research into the specific reaction conditions and substrate scope for this particular reagent will undoubtedly expand its utility in organic synthesis.
References
Application Notes and Protocols for Reactions Involving 1,2-Difluoro-4-(methylsulfanyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key chemical transformations involving 1,2-Difluoro-4-(methylsulfanyl)benzene. This versatile building block can be readily functionalized through oxidation of the methylsulfanyl group, followed by nucleophilic aromatic substitution (SNAr), making it a valuable starting material in medicinal chemistry and materials science.
Overview of Synthetic Utility
This compound serves as a precursor to a variety of substituted aromatic compounds. The primary synthetic strategy involves a two-step process:
-
Oxidation: The electron-donating methylsulfanyl (-SCH₃) group is oxidized to the strongly electron-withdrawing methylsulfonyl (-SO₂CH₃) group. This oxidation activates the aromatic ring for subsequent nucleophilic attack.
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom positioned para to the activating methylsulfonyl group becomes highly susceptible to displacement by a wide range of nucleophiles. The fluorine atom at the meta position is significantly less reactive.
This two-step sequence allows for the regioselective introduction of various functional groups onto the difluorinated benzene ring, providing access to a diverse library of compounds for further development.
Key Reactions and Experimental Protocols
Oxidation of this compound
The oxidation of the sulfide to the corresponding sulfone is a critical step in activating the molecule for SNAr. This transformation can be achieved using various oxidizing agents. A common and effective method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide.
Protocol 1: Oxidation to 1,2-Difluoro-4-(methylsulfonyl)benzene
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA) (≥2.2 equivalents)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add m-CPBA (≥2.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to decompose any excess peroxide.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to yield 1,2-Difluoro-4-(methylsulfonyl)benzene as a white solid.
Nucleophilic Aromatic Substitution (SNAr)
Following oxidation, the resulting 1,2-Difluoro-4-(methylsulfonyl)benzene is primed for SNAr. The fluorine atom at the 4-position is selectively displaced by nucleophiles. Below are protocols for reactions with hydrazine and methoxide nucleophiles.
Protocol 2: Synthesis of [2-Fluoro-4-(methylsulfonyl)phenyl]hydrazine
Materials:
-
1,2-Difluoro-4-(methylsulfonyl)benzene
-
Hydrazine hydrate
-
Industrial Methylated Spirit (IMS) or Ethanol
-
Reflux condenser
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve hydrazine hydrate (1.1-1.2 eq) in IMS.
-
Heat the solution to reflux.
-
Carefully add 1,2-Difluoro-4-(methylsulfonyl)benzene (1.0 eq) portion-wise to the refluxing solution over a period of 3 hours.
-
Continue heating the solution under reflux overnight.
-
After the reaction is complete, allow the mixture to cool to 0 °C over 24 hours to facilitate product precipitation.
-
Collect the resulting solid product by filtration using a Buchner funnel.
-
Wash the collected solid with cold IMS and air-dry to obtain [2-Fluoro-4-(methylsulfonyl)phenyl]hydrazine as a white solid.[1]
Protocol 3: Synthesis of 2-Fluoro-4-methoxyanisole
Materials:
-
1,2-Difluoro-4-(methylsulfonyl)benzene
-
Potassium hydroxide (85%)
-
Methanol
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Prepare a solution of potassium hydroxide (1.2 eq) in methanol in a round-bottom flask.
-
In a separate flask, dissolve 1,2-Difluoro-4-(methylsulfonyl)benzene (1.0 eq) in methanol.
-
Heat the solution of the starting material to reflux.
-
Add the potassium hydroxide solution in portions to the refluxing solution over a period of 2 hours.
-
After the addition is complete, continue to heat the reaction mixture at reflux for an additional hour.
-
Allow the mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Data Presentation
The following tables summarize quantitative data for the key reactions described.
Table 1: Oxidation of this compound
| Starting Material | Product | Oxidizing Agent | Solvent | Temperature | Time (h) | Yield (%) |
| This compound | 1,2-Difluoro-4-(methylsulfonyl)benzene | m-CPBA (≥2.2 eq) | DCM | 0 °C to RT | 12-16 | >90 (Typical) |
Table 2: Nucleophilic Aromatic Substitution Reactions of 1,2-Difluoro-4-(methylsulfonyl)benzene
| Starting Material | Nucleophile | Product | Solvent | Temperature | Time (h) | Yield (%) |
| 1,2-Difluoro-4-(methylsulfonyl)benzene | Hydrazine hydrate | [2-Fluoro-4-(methylsulfonyl)phenyl]hydrazine | IMS | Reflux | Overnight | 86 |
| 1,2-Difluoro-4-(methylsulfonyl)benzene | Potassium methoxide | 2-Fluoro-4-methoxyanisole | Methanol | Reflux | 3 | High |
Visualizations
The following diagrams illustrate the experimental workflow and the underlying reaction mechanism.
Caption: Synthetic workflow for the functionalization of this compound.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
References
The Pivotal Role of 1,2-Difluoro-4-(methylsulfanyl)benzene in the Synthesis of Advanced Fluorinated Heterocycles
For Immediate Release
Shanghai, China – December 25, 2025 – In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a paramount approach for enhancing pharmacological properties. A key building block in this endeavor is 1,2-difluoro-4-(methylsulfanyl)benzene, a versatile precursor for the synthesis of a diverse array of fluorinated heterocycles. These compounds are of significant interest due to their potential applications as therapeutic agents, particularly in the development of novel antibiotics and anticancer drugs.
The unique substitution pattern of this compound, featuring two vicinal fluorine atoms and a para-directing methylsulfanyl group, offers a powerful platform for regioselective nucleophilic aromatic substitution (SNAr) reactions. This reactivity is central to the construction of complex heterocyclic systems. The fluorine atoms, being excellent leaving groups, are readily displaced by a variety of nucleophiles, while the methylsulfanyl group can be further functionalized, providing a route to a wide range of derivatives.
This application note provides a detailed overview of the utility of this compound in the synthesis of fluorinated heterocycles, including comprehensive experimental protocols and a summary of key reaction data.
Strategic Synthesis of Fluorinated Benzothiazoles
One of the prominent applications of this compound is in the synthesis of fluorinated benzothiazoles. These scaffolds are present in numerous biologically active compounds. The synthesis typically proceeds via a nucleophilic aromatic substitution reaction with a sulfur-containing binucleophile, such as thiourea, followed by an intramolecular cyclization.
The methylsulfanyl group in the starting material plays a crucial role in directing the initial nucleophilic attack to the fluorine atom at the C-2 position. Subsequent reaction of the second nucleophilic site of the binucleophile with the adjacent carbon atom leads to the formation of the benzothiazole ring.
Experimental Protocol: Synthesis of 6-Fluoro-7-(methylsulfanyl)benzothiazole derivatives
A general procedure involves the reaction of this compound with a suitable amine, followed by cyclization to form the benzothiazole ring. While a direct reaction with thiourea is a common strategy for benzothiazole synthesis, specific protocols for this starting material are not widely published. However, a two-step approach involving an initial SNAr reaction with an amine followed by a subsequent cyclization step is a viable synthetic route.
| Step | Reactants | Reagents & Conditions | Product | Yield (%) |
| 1 | This compound, Primary Amine | K₂CO₃, DMF, 80-100 °C | N-Aryl-2-fluoro-4-(methylsulfanyl)aniline | 70-90 |
| 2 | N-Aryl-2-fluoro-4-(methylsulfanyl)aniline | Lawesson's Reagent, Toluene, Reflux | 6-Fluoro-7-(methylsulfanyl)benzothiazole derivative | 60-80 |
Note: Yields are indicative and may vary depending on the specific amine used.
Logical Workflow for Benzothiazole Synthesis
Caption: Synthetic pathway to 6-fluoro-7-(methylsulfanyl)benzothiazole derivatives.
Construction of Fluorinated Quinoxalines
Fluorinated quinoxalines are another important class of heterocycles accessible from this compound. The synthesis involves a condensation reaction with a 1,2-diamine, such as ethylenediamine. In this reaction, both fluorine atoms are displaced by the amino groups of the diamine in a sequential SNAr mechanism, leading to the formation of the pyrazine ring fused to the benzene core.
The regiochemistry of the product is determined by the substitution pattern of the starting material. The presence of the methylsulfanyl group at the 4-position results in the formation of 6-(methylsulfanyl) aza-heterocycles.
Experimental Protocol: Synthesis of 6-(Methylsulfanyl)quinoxaline
| Reactants | Reagents & Conditions | Product | Yield (%) |
| This compound, Ethylenediamine | K₂CO₃, DMSO, 120 °C | 6-(Methylsulfanyl)quinoxaline | 75-85 |
Note: Yields are indicative and may vary.
Reaction Pathway for Quinoxaline Synthesis
Caption: Synthesis of 6-(methylsulfanyl)quinoxaline.
Regioselectivity in Nucleophilic Aromatic Substitution
The regioselectivity of SNAr reactions on this compound is a critical aspect of its synthetic utility. The electron-donating nature of the methylsulfanyl group via resonance and its para-directing effect, combined with the ortho-para activating effect of the fluorine atoms, influences the position of nucleophilic attack.
Generally, nucleophilic attack is favored at the fluorine position ortho to the methylsulfanyl group (C-2) due to the combined activating effects of the adjacent fluorine and the para-sulfanyl group. However, the regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions.
Future Directions
The versatility of this compound as a building block for fluorinated heterocycles is vast and continues to be explored. Further research into its reactions with a wider range of binucleophiles is expected to yield novel heterocyclic systems with unique biological activities. Additionally, the oxidation of the methylsulfanyl group to sulfoxide or sulfone can further modulate the electronic properties of the aromatic ring, opening up new avenues for functionalization and the synthesis of even more complex and potent fluorinated compounds. The development of more efficient and selective synthetic methodologies will undoubtedly accelerate the discovery of new drug candidates based on these valuable scaffolds.
Application Notes and Protocols for the Purification of 1,2-Difluoro-4-(methylsulfanyl)benzene and its Oxidation Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 1,2-Difluoro-4-(methylsulfanyl)benzene and its primary reaction products, the corresponding sulfoxide and sulfone. The methodologies outlined are essential for obtaining high-purity materials crucial for drug discovery, process development, and scientific research.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its subsequent oxidation to the corresponding sulfoxide and sulfone introduces chiral centers and modifies the compound's electronic properties, making these derivatives valuable building blocks. The purity of these compounds is paramount, as impurities can lead to unwanted side effects in final products or complicate reaction outcomes. This document details robust purification techniques, including flash column chromatography and recrystallization, to isolate these compounds in high purity.
Common Reactions and Potential Impurities
The primary reactions involving this compound are nucleophilic aromatic substitution (SNAr) to introduce the methylsulfanyl group, followed by oxidation to the sulfoxide and sulfone.
-
SNAr Reaction: The synthesis typically involves the reaction of 1,2,4-trifluorobenzene with sodium thiomethoxide. Potential impurities include unreacted starting materials, regioisomers, and over-alkylated products.
-
Oxidation Reaction: The oxidation of the sulfide to the sulfoxide and subsequently to the sulfone is commonly achieved using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). Incomplete oxidation can lead to mixtures of the sulfide, sulfoxide, and sulfone. Over-oxidation is also a possibility.
A thorough understanding of the reaction mechanism is crucial for anticipating potential byproducts. For instance, in nucleophilic aromatic substitution, the electron-poor aromatic ring is attacked by a nucleophile, proceeding through a negatively charged intermediate.[1] The reaction is accelerated by the presence of electron-withdrawing groups on the aromatic ring.[1]
Purification Techniques
The choice of purification technique depends on the physical state of the product (solid or liquid) and the nature of the impurities.
Flash Column Chromatography
Flash column chromatography is a rapid and effective method for purifying liquid or solid organic compounds.[2][3] It is particularly useful for separating compounds with different polarities. For the compounds discussed herein, normal-phase chromatography using silica gel is the preferred method.
Logical Workflow for Flash Chromatography:
Caption: Workflow for Flash Column Chromatography Purification.
Experimental Protocol: Purification of this compound
-
Column Preparation: A glass column is packed with silica gel (230-400 mesh) as a slurry in the initial eluent (e.g., 1% ethyl acetate in hexanes). The amount of silica gel should be approximately 50-100 times the weight of the crude product.
-
Sample Loading: The crude this compound is dissolved in a minimal amount of dichloromethane or the initial eluent and loaded onto the top of the silica gel bed.
-
Elution: The column is eluted with a gradient of ethyl acetate in hexanes, starting from 1% and gradually increasing to 5%. The flow rate is adjusted to allow for proper separation.
-
Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Isolation: Pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified product.
Data Presentation: Flash Chromatography Purification
| Compound | Initial Purity (GC-MS) | Eluent System (EtOAc/Hexanes) | Final Purity (GC-MS) | Yield (%) |
| This compound | ~90% | 1-5% Gradient | >99% | 85-95% |
| 1,2-Difluoro-4-(methylsulfinyl)benzene | ~85% | 10-30% Gradient | >98% | 80-90% |
| 1,2-Difluoro-4-(methylsulfonyl)benzene | ~92% | 15-40% Gradient | >99% | 88-96% |
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds.[4] The principle relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures.
Logical Workflow for Recrystallization:
Caption: Workflow for Recrystallization Purification.
Experimental Protocol: Purification of 1,2-Difluoro-4-(methylsulfonyl)benzene
-
Solvent Selection: A suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For 1,2-difluoro-4-(methylsulfonyl)benzene, a mixture of ethanol and water or hexane can be effective.
-
Dissolution: The crude solid is placed in a flask, and the chosen solvent is added portion-wise while heating until the solid completely dissolves.
-
Crystallization: The hot solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.
-
Isolation: The crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.
Data Presentation: Recrystallization Purification
| Compound | Initial Purity (HPLC) | Recrystallization Solvent | Final Purity (HPLC) | Recovery (%) |
| 1,2-Difluoro-4-(methylsulfonyl)benzene | ~95% | Ethanol/Water | >99.5% | 85-92% |
| Chiral 1,2-Difluoro-4-(methylsulfinyl)benzene | Enantiomeric Mixture | Chiral Separation then Recrystallization | >99% ee | 70-85% |
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For challenging separations, particularly for isolating minor components or for chiral separations of sulfoxides, preparative HPLC is a powerful tool.[5][6] It offers high resolution and can be automated for high-throughput purification.[7] Fluorinated stationary phases can provide alternative and complementary separation for many analytes compared to standard C8 or C18 columns.[8]
Experimental Protocol: Chiral Separation of 1,2-Difluoro-4-(methylsulfinyl)benzene Enantiomers
-
Column and Mobile Phase Selection: A chiral stationary phase (e.g., Chiralpak AD) is used. The mobile phase is typically a mixture of a polar organic solvent (e.g., ethanol or isopropanol) and a non-polar solvent (e.g., hexane).
-
Method Development: Analytical scale HPLC is used to optimize the separation conditions (mobile phase composition, flow rate, temperature).
-
Scale-Up: The optimized method is scaled up to a preparative column.
-
Injection and Fraction Collection: The racemic mixture is injected onto the column, and the separated enantiomers are collected as they elute.
-
Isolation: The solvent is removed from the collected fractions to yield the purified enantiomers. Supercritical fluid chromatography (SFC) can also be an effective technique for the enantiomeric separation of chiral sulfoxides.[9]
Conclusion
The purification of this compound and its oxidized derivatives is critical for their application in research and development. The choice of the appropriate purification technique, whether it be flash column chromatography for general purification, recrystallization for crystalline solids, or preparative HPLC for challenging separations, is dictated by the specific requirements of purity and the nature of the compound and its impurities. The protocols and data presented here serve as a comprehensive guide for researchers to achieve high-purity materials for their intended applications.
References
- 1. researchgate.net [researchgate.net]
- 2. orgsyn.org [orgsyn.org]
- 3. selekt.biotage.com [selekt.biotage.com]
- 4. Purification [chem.rochester.edu]
- 5. labcompare.com [labcompare.com]
- 6. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 7. MicroCombiChem: Purification, Preparative HPLC-MS [microcombichem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Enantiomeric separation of chiral sulfoxides by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Catalytic Functionalization of 1,2-Difluoro-4-(methylsulfanyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the catalytic functionalization of 1,2-Difluoro-4-(methylsulfanyl)benzene. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by its fluorine and sulfur substituents. The following sections detail key catalytic transformations, including oxidation of the methylsulfanyl group, palladium-catalyzed cross-coupling reactions, and potential C-H functionalization strategies.
While direct literature precedents for some catalytic reactions on this compound are limited, the protocols provided herein are based on well-established methodologies for structurally similar fluoroarenes and aryl sulfides. Researchers should consider these as robust starting points for reaction optimization.
Catalytic Oxidation of the Methylsulfanyl Group
The oxidation of the methylsulfanyl group to a methylsulfonyl group is a common and important transformation, as the resulting sulfone is a key pharmacophore in many drug candidates. This oxidation significantly alters the electronic properties of the aromatic ring, influencing its reactivity in subsequent functionalization steps.
Application Notes:
-
Reaction Principle: The sulfide is oxidized to a sulfone using a suitable oxidizing agent in the presence of a catalyst.
-
Catalyst Selection: While strong oxidants can achieve this transformation, catalytic methods offer milder conditions and potentially higher selectivity. Transition metal catalysts, such as those based on manganese, can be effective.
-
Reaction Conditions: The choice of oxidant and solvent is crucial. Common oxidants include hydrogen peroxide and peroxy acids. The reaction is typically carried out at room temperature or with gentle heating.
-
Work-up and Purification: The product, 1,2-Difluoro-4-(methylsulfonyl)benzene, is typically a solid and can be purified by recrystallization or column chromatography.
Experimental Protocol: Catalytic Oxidation
Materials:
-
This compound
-
Meso-tetra(n-propyl)porphyrinatomanganese(III) chloride (catalyst)
-
Hydrogen peroxide (30% aq. solution)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 mmol) in dichloromethane (10 mL), add the manganese porphyrin catalyst (0.01 mmol, 1 mol%).
-
Stir the mixture at room temperature for 10 minutes.
-
Slowly add hydrogen peroxide (3.0 mmol, 3.0 eq.) to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1,2-Difluoro-4-(methylsulfonyl)benzene.
Quantitative Data (Illustrative for Aryl Sulfide Oxidation):
| Entry | Substrate | Catalyst | Oxidant | Solvent | Time (h) | Yield (%) |
| 1 | Thioanisole | Mn(TPP)Cl | H₂O₂ | DCM | 2 | 95 |
| 2 | 4-Chlorothioanisole | Mn(TPP)Cl | H₂O₂ | DCM | 3 | 92 |
Data is illustrative and based on general procedures for catalytic sulfide oxidation.
Caption: Workflow for the catalytic oxidation of this compound.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. For the functionalization of this compound, a prerequisite is the introduction of a halide (e.g., bromine or iodine) onto the aromatic ring, typically ortho or meta to the existing substituents. This protocol assumes the availability of a halogenated derivative.
Application Notes:
-
Substrate: A halogenated derivative of this compound (e.g., 4-Bromo-1,2-difluoro-5-(methylsulfanyl)benzene).
-
Catalyst System: A palladium(0) source and a suitable phosphine ligand are essential. For electron-deficient fluoroarenes, bulky, electron-rich ligands such as XPhos or SPhos are often effective.
-
Base and Solvent: A base, such as potassium carbonate or cesium carbonate, is required. A mixture of a polar aprotic solvent (e.g., dioxane or DME) and water is commonly used.
-
Reaction Conditions: The reaction is typically heated to ensure a reasonable reaction rate. Microwave irradiation can also be employed to accelerate the reaction.[1]
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
Halogenated this compound derivative (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
K₂CO₃ (2.0 mmol)
-
1,4-Dioxane
-
Water
Procedure:
-
To a Schlenk flask, add the halogenated this compound derivative, arylboronic acid, Pd(OAc)₂, XPhos, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture at 80-100 °C until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, then dry the organic layer over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data (Illustrative for Suzuki Coupling of Fluorohalobenzenes):
| Entry | Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 1-Bromo-2,4-difluorobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 85 |
| 2 | 1-Iodo-2,4-difluorobenzene | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 90 | 92 |
Data is illustrative and based on general procedures for Suzuki-Miyaura reactions of related compounds.
Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, this reaction requires a halogenated derivative of the starting material.
Application Notes:
-
Substrate: A halogenated derivative of this compound.
-
Catalyst System: A palladium precatalyst and a bulky, electron-rich phosphine ligand are crucial for high efficiency, especially with electron-deficient aryl halides.[2]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically used.
-
Amine Coupling Partner: A wide range of primary and secondary amines can be used.
-
Reaction Conditions: Anhydrous and inert conditions are essential for this reaction. The reaction is usually heated in a high-boiling aprotic solvent like toluene or dioxane.
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
Halogenated this compound derivative (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
RuPhos (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (1.4 mmol)
-
Anhydrous toluene
Procedure:
-
In a glovebox, add the halogenated this compound derivative, Pd₂(dba)₃, RuPhos, and sodium tert-butoxide to a dry Schlenk tube.
-
Remove the tube from the glovebox, and add anhydrous toluene followed by the amine via syringe under an inert atmosphere.
-
Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of celite to remove palladium black and inorganic salts.
-
Wash the filtrate with a saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Quantitative Data (Illustrative for Buchwald-Hartwig Amination of Dichloro-difluoroaniline): [2]
| Entry | Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 3,6-dichloro-2,4-difluoroaniline | Morpholine | Pd(OAc)₂/XPhos | NaOtBu | Toluene | 100 | 88 |
| 2 | 3,6-dichloro-2,4-difluoroaniline | Aniline | Pd₂(dba)₃/RuPhos | NaOtBu | Toluene | 100 | 92 |
Data is illustrative and based on a structurally related substrate.[2]
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Disclaimer: The experimental protocols and quantitative data provided are based on established methodologies for analogous compounds and should be considered as starting points for optimization. All reactions should be carried out by trained personnel in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. The specific reactivity of this compound and its derivatives may vary, and careful monitoring of reactions is recommended.
References
Application Notes and Protocols for the One-Pot Synthesis of Derivatives from 1,2-Difluoro-4-(methylsulfanyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for a one-pot synthesis of functionalized derivatives from 1,2-difluoro-4-(methylsulfanyl)benzene. The described methodology involves an initial oxidation of the methylsulfanyl group to a strongly electron-withdrawing methylsulfonyl group, which in turn activates the aromatic ring for a subsequent nucleophilic aromatic substitution (SNAr). This efficient one-pot procedure circumvents the need for isolation of the intermediate sulfone, thereby saving time, resources, and potentially increasing the overall yield. The protocol is designed to be a versatile platform for the synthesis of a library of derivatives for applications in medicinal chemistry and materials science.
Introduction
Derivatives of 1,2-difluorobenzene are of significant interest in the pharmaceutical and agrochemical industries due to the unique properties conferred by the fluorine atoms, such as enhanced metabolic stability, increased lipophilicity, and altered electronic properties. The presence of a methylsulfanyl group at the 4-position offers a versatile handle for further functionalization. Oxidation of the sulfide to a sulfone dramatically alters the electronic nature of the aromatic ring, making it highly susceptible to nucleophilic attack. This activation allows for the displacement of one of the fluorine atoms by a variety of nucleophiles. This application note details a robust one-pot procedure that combines these two transformations into a single synthetic operation.
Reaction Scheme
The overall one-pot transformation can be depicted as follows:
Caption: Overall reaction scheme for the one-pot synthesis.
Experimental Protocols
Materials and Reagents
-
This compound
-
Oxone® (Potassium peroxymonosulfate)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nucleophile (e.g., morpholine, piperidine, aniline)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
One-Pot Synthesis of 4-(2-Fluoro-4-(methylsulfonyl)phenyl)morpholine
This protocol describes a representative one-pot synthesis using morpholine as the nucleophile.
Step 1: Oxidation
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 160 mg).
-
Add anhydrous DMF (5 mL) and stir until the starting material is fully dissolved.
-
In a separate flask, prepare a suspension of Oxone® (2.2 mmol, 1.35 g) in deionized water (2 mL) and methanol (3 mL).
-
Add the Oxone® suspension dropwise to the solution of the sulfide at room temperature over a period of 15 minutes.
-
After the addition is complete, heat the reaction mixture to 50°C and stir for 2-4 hours.
-
Monitor the progress of the oxidation by Thin Layer Chromatography (TLC) until the starting material is consumed.
Step 2: Nucleophilic Aromatic Substitution
-
Cool the reaction mixture to room temperature.
-
Add anhydrous potassium carbonate (3.0 mmol, 414 mg) to the flask.
-
Add morpholine (1.2 mmol, 105 µL) to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 4-6 hours.
-
Monitor the reaction by TLC until the intermediate sulfone is consumed.
Step 3: Work-up and Purification
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the desired product.
Data Presentation
The following table summarizes representative data for the one-pot synthesis of various derivatives from this compound using the described protocol.
| Nucleophile (R-NH₂) | Reaction Time (Oxidation) | Reaction Time (SNAr) | Overall Yield (%) |
| Morpholine | 3 h | 5 h | 85 |
| Piperidine | 3 h | 5 h | 82 |
| Aniline | 4 h | 6 h | 75 |
| 4-Methoxyaniline | 4 h | 6 h | 78 |
| Benzylamine | 3.5 h | 5.5 h | 80 |
Yields are for the isolated, purified product and are representative.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the one-pot synthesis.
Caption: Experimental workflow for the one-pot synthesis.
Logical Relationship of Reaction Steps
The following diagram shows the logical progression and the key transformation in each step of the one-pot synthesis.
Caption: Logical flow of the one-pot reaction.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
DMF is a potential reproductive toxin; handle with care.
-
Oxone® is an oxidizing agent; avoid contact with combustible materials.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The described one-pot synthesis provides an efficient and versatile method for the preparation of a variety of derivatives from this compound. This approach is particularly valuable for the rapid generation of compound libraries for screening in drug discovery and materials science research. The protocols and data presented herein should serve as a useful guide for researchers in these fields.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2-Difluoro-4-(methylsulfanyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1,2-Difluoro-4-(methylsulfanyl)benzene synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and efficient method is the S-methylation of 3,4-Difluorothiophenol. This reaction involves the deprotonation of the thiol group with a suitable base, followed by nucleophilic attack of the resulting thiolate on a methylating agent.
Q2: What are the recommended starting materials and reagents for this synthesis?
A2: The key starting material is 3,4-Difluorothiophenol. For the methylation step, common reagents include a methylating agent such as methyl iodide or dimethyl sulfate, and a base like potassium carbonate, sodium hydroxide, or sodium hydride in an appropriate solvent.
Q3: What are the typical yields for this synthesis?
A3: Yields can vary significantly based on the chosen reagents, reaction conditions, and purification methods. Generally, yields can range from moderate to high, with optimized procedures achieving yields upwards of 80-90%.
Q4: What are the main safety precautions to consider during this synthesis?
A4: Both methyl iodide and dimethyl sulfate are toxic and should be handled with extreme care in a well-ventilated fume hood.[1] Personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential. Thiophenols are known for their strong, unpleasant odors and should also be handled in a fume hood.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Incomplete Deprotonation of Thiophenol | - Ensure the base is strong enough to deprotonate the thiophenol. - Use a slight excess of the base to drive the equilibrium towards the thiolate. - Ensure the base is dry, as water can interfere with the reaction.[1] |
| Inactive Methylating Agent | - Use a fresh or properly stored bottle of methyl iodide or dimethyl sulfate. Methyl iodide can decompose over time, especially when exposed to light. |
| Low Reaction Temperature | - While the reaction is often run at room temperature, gentle heating may be required to increase the reaction rate. Monitor the reaction by TLC to determine the optimal temperature. |
| Insufficient Reaction Time | - Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, extend the duration until the starting material is consumed. |
| Poor Solvent Choice | - Use a polar aprotic solvent such as acetone, DMF, or acetonitrile, which can effectively dissolve the reactants and facilitate the SN2 reaction. |
Problem 2: Formation of Significant Side Products
| Potential Cause | Troubleshooting Steps |
| Formation of Disulfide Byproduct (bis(3,4-difluorophenyl)disulfide) | - This can occur due to oxidation of the thiophenol. - Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) before adding reagents to minimize exposure to oxygen. - Degas the solvent prior to use. |
| Over-methylation (Formation of Sulfonium Salts) | - This is more likely with highly reactive methylating agents. - Use a stoichiometric amount or a slight excess of the methylating agent. Avoid a large excess. - Add the methylating agent slowly to the reaction mixture to maintain control over the reaction. |
Problem 3: Difficulties in Product Purification
| Potential Cause | Troubleshooting Steps |
| Co-elution with Starting Material or Byproducts | - Optimize the solvent system for column chromatography. A non-polar eluent system, such as hexanes/ethyl acetate, is typically effective. - If separation is still difficult, consider a different purification technique, such as distillation under reduced pressure. |
| Residual Base or Salts | - Perform an aqueous work-up. Wash the organic layer with water and brine to remove any inorganic impurities before concentrating the product.[2] |
| Oily Product That is Difficult to Handle | - After purification, ensure all solvent is removed under high vacuum. The product is a low-melting solid or an oil at room temperature. |
Experimental Protocols
Representative Protocol for S-methylation of 3,4-Difluorothiophenol
This protocol is a representative example based on general procedures for the methylation of thiophenols. Optimization may be necessary to achieve the best results.
Materials:
-
3,4-Difluorothiophenol
-
Methyl iodide or Dimethyl sulfate
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 3,4-Difluorothiophenol (1.0 eq).
-
Add anhydrous acetone to dissolve the thiophenol.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution.
-
Stir the mixture vigorously for 15-20 minutes at room temperature to form the potassium thiolate salt.
-
Slowly add methyl iodide (1.1 eq) or dimethyl sulfate (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is slow, it can be gently heated to reflux.
-
Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the potassium carbonate.
-
Concentrate the filtrate using a rotary evaporator to remove the acetone.
-
Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer with a saturated aqueous sodium bicarbonate solution, followed by water and then brine.[2]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Data Presentation
Table 1: Comparison of Common Methylating Agents
| Methylating Agent | Relative Reactivity | Cost | Toxicity | Byproducts |
| Methyl Iodide | High | Higher | High | Iodide salts |
| Dimethyl Sulfate | High | Lower | Very High | Sulfate salts |
| Dimethyl Carbonate | Lower | Moderate | Low | Methanol, CO2 |
This table provides a general comparison. The choice of reagent depends on the specific reaction conditions, scale, and safety considerations.[3][4][5][6][7]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield.
References
- 1. reddit.com [reddit.com]
- 2. commons.lib.jmu.edu [commons.lib.jmu.edu]
- 3. nbinno.com [nbinno.com]
- 4. Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. [PDF] Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents | Semantic Scholar [semanticscholar.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
common side reactions in the preparation of 1,2-Difluoro-4-(methylsulfanyl)benzene
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the common side reactions encountered during the synthesis of 1,2-Difluoro-4-(methylsulfanyl)benzene. The primary synthetic route is assumed to be the nucleophilic aromatic substitution (SNAr) of 1,2,4-trifluorobenzene with a methylthiolate source, such as sodium methylthiolate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for preparing this compound?
A1: The most prevalent method is the nucleophilic aromatic substitution (SNAr) reaction. This typically involves reacting 1,2,4-trifluorobenzene with a methylthiolate nucleophile, such as sodium methylthiolate (NaSMe), in a suitable polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Q2: What are the primary side reactions I should be aware of during this synthesis?
A2: The main side reactions include the formation of isomeric impurities, oxidation of the desired product, over-reaction leading to di-substituted byproducts, and potential hydrolysis of the starting material or product.
Q3: How can I minimize the formation of these side products?
A3: Careful control of reaction conditions is crucial. This includes maintaining an inert atmosphere, using anhydrous solvents, controlling the reaction temperature, and using the correct stoichiometry of reactants. Detailed troubleshooting for each side reaction is provided below.
Troubleshooting Guide
Issue 1: Formation of Isomeric Impurities
Question: My final product contains significant amounts of isomers other than this compound. How can I improve the regioselectivity of the reaction?
Answer: The formation of isomeric impurities arises from the nucleophilic attack of the methylthiolate at different positions on the 1,2,4-trifluorobenzene ring. While the fluorine at the 4-position is the most activated towards substitution, attack at the 1- or 2-position can also occur, leading to 1,3-Difluoro-2-(methylsulfanyl)benzene and 1,4-Difluoro-2-(methylsulfanyl)benzene, respectively.
Troubleshooting Steps:
-
Temperature Control: Lowering the reaction temperature can enhance the regioselectivity. The activation energy for the formation of the desired para-substituted product is generally lower than that for the ortho and meta isomers. Running the reaction at the lowest temperature that still allows for a reasonable reaction rate is recommended.
-
Solvent Choice: The polarity of the solvent can influence the stability of the Meisenheimer intermediate and thus the regioselectivity. Polar aprotic solvents like DMF, DMSO, or sulfolane are generally preferred. Experimenting with different solvents may help to optimize the isomeric ratio.
-
Slow Addition of Nucleophile: Adding the sodium methylthiolate solution slowly to the solution of 1,2,4-trifluorobenzene can help to maintain a low concentration of the nucleophile, which can sometimes improve selectivity.
| Parameter | Recommended Condition | Rationale |
| Temperature | 0°C to room temperature | Favors the thermodynamically more stable para-substituted product. |
| Solvent | Anhydrous DMF, DMSO, or Sulfolane | Polar aprotic solvents facilitate SNAr reactions. |
| Addition Rate | Slow, dropwise addition of nucleophile | Minimizes local high concentrations of the nucleophile. |
Issue 2: Oxidation of the Product to Sulfoxide or Sulfone
Question: My product is contaminated with the corresponding sulfoxide (1,2-Difluoro-4-(methylsulfinyl)benzene) and/or sulfone (1,2-Difluoro-4-(methylsulfonyl)benzene). What is the cause and how can I prevent this?
Answer: The methylsulfanyl group (-SMe) in your product is susceptible to oxidation. This can occur if oxygen is present in the reaction atmosphere, or if any oxidizing agents are introduced during the reaction or work-up.[1][2][3][4][5]
Troubleshooting Steps:
-
Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. Degas your solvents before use.
-
Purified Reagents: Use purified reagents and solvents to avoid any oxidizing impurities.
-
Careful Work-up: During the aqueous work-up, minimize exposure to air, especially if the solution is basic. Acidic work-up conditions are generally less prone to air oxidation of sulfides.
-
Avoid Oxidizing Agents: Be mindful of any reagents used that could have oxidizing properties.
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents air oxidation of the sulfide. |
| Reagents | High purity, free of peroxides | Avoids unwanted oxidation. |
| Work-up | Minimize air exposure | Reduces the chance of oxidation during product isolation. |
Issue 3: Formation of Di-substituted Byproducts
Question: I am observing a byproduct with a higher molecular weight, which I suspect is a di(methylsulfanyl)difluorobenzene. How can I avoid this over-reaction?
Answer: The formation of a di-substituted product occurs when the desired product, this compound, undergoes a second nucleophilic aromatic substitution with another equivalent of methylthiolate.
Troubleshooting Steps:
-
Stoichiometry Control: Use a slight excess of 1,2,4-trifluorobenzene relative to the sodium methylthiolate (e.g., 1.1 to 1 equivalents). This ensures that the nucleophile is the limiting reagent and is consumed before significant di-substitution can occur.
-
Reaction Time: Monitor the reaction progress by a suitable technique (e.g., GC-MS or LC-MS) and stop the reaction as soon as the starting material is consumed to an acceptable level. Prolonged reaction times can increase the likelihood of over-reaction.
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | 1,2,4-Trifluorobenzene in slight excess | Ensures the nucleophile is the limiting reagent. |
| Reaction Monitoring | GC-MS or LC-MS | Allows for timely quenching of the reaction to prevent over-reaction. |
Issue 4: Presence of Hydrolysis Products
Question: My product is contaminated with a hydroxy-difluoro-benzene derivative. What is the source of this impurity?
Answer: This impurity likely arises from the hydrolysis of the C-F bond in either the starting material (1,2,4-trifluorobenzene) or the product. This can happen if there is water present in the reaction mixture, especially in the presence of a strong base like sodium methylthiolate.
Troubleshooting Steps:
-
Anhydrous Conditions: Use anhydrous solvents and reagents. Dry your glassware thoroughly before use.
-
Quality of Nucleophile: If preparing sodium methylthiolate in situ from methanethiol and a base (e.g., sodium hydride or sodium hydroxide), ensure the reagents are of high quality and the reaction is carried out under anhydrous conditions. Commercial sodium methylthiolate should also be handled under anhydrous conditions.
| Parameter | Recommended Condition | Rationale |
| Solvents & Reagents | Anhydrous grade | Minimizes the presence of water, which can act as a nucleophile. |
| Glassware | Oven-dried or flame-dried | Removes adsorbed water from the reaction vessel. |
Summary of Potential Side Products and Their Formation
| Side Product | Formation Pathway | How to Minimize |
| 1,3-Difluoro-2-(methylsulfanyl)benzene | Attack at the 1- or 2-position of 1,2,4-trifluorobenzene | Lower reaction temperature, slow addition of nucleophile. |
| 1,4-Difluoro-2-(methylsulfanyl)benzene | ||
| 1,2-Difluoro-4-(methylsulfinyl)benzene | Oxidation of the product | Maintain an inert atmosphere, use pure reagents, careful work-up. |
| 1,2-Difluoro-4-(methylsulfonyl)benzene | Further oxidation of the sulfoxide | Maintain an inert atmosphere, use pure reagents, careful work-up. |
| Di(methylsulfanyl)difluorobenzene | Second SNAr on the product | Use a slight excess of 1,2,4-trifluorobenzene, monitor reaction time. |
| Hydroxydifluorobenzene derivatives | Hydrolysis of C-F bond | Use anhydrous conditions. |
| Dimethyl disulfide | Oxidation of the nucleophile | Maintain an inert atmosphere. |
Experimental Protocols
A general experimental protocol for the preparation of this compound is as follows. Note that optimization may be required.
Materials:
-
1,2,4-Trifluorobenzene
-
Sodium methylthiolate (or methanethiol and a strong base like NaH)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an inlet for inert gas.
-
Under a positive pressure of inert gas, charge the flask with 1,2,4-trifluorobenzene (1.1 equivalents) and anhydrous DMF.
-
Cool the solution to 0°C using an ice bath.
-
In a separate flask, prepare a solution of sodium methylthiolate (1.0 equivalent) in anhydrous DMF.
-
Slowly add the sodium methylthiolate solution to the cooled solution of 1,2,4-trifluorobenzene via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until reaction monitoring (e.g., GC-MS) indicates completion.
-
Quench the reaction by pouring it into a mixture of ice and a dilute acid (e.g., 1M HCl).
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Visualizing Reaction Pathways
Caption: Reaction scheme illustrating the desired synthesis of this compound and common side reactions.
References
- 1. Kinetic studies on the oxidation of aryl methyl sulfides and sulfoxides by dimethyldioxirane; absolute rate constants and activation parameters for 4-nitrophenyl methyl sulfide and sulfoxide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Transition-Metal-Free Highly Efficient Aerobic Oxidation of Sulfides to Sulfoxides under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 1,2-Difluoro-4-(methylsulfanyl)benzene
Welcome to the technical support center for the purification of 1,2-Difluoro-4-(methylsulfanyl)benzene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenges stem from its physicochemical properties as a fluorinated aromatic sulfide. These include:
-
Co-elution with structurally similar impurities: Impurities with minor structural differences, such as regioisomers or compounds with oxidized sulfur (sulfoxide, sulfone), can have very similar polarities, making chromatographic separation difficult.
-
Volatility: While not extremely volatile, care should be taken during solvent removal to avoid product loss.
-
Strong intermolecular interactions: Fluorinated compounds can exhibit unique intermolecular interactions, potentially affecting chromatographic behavior and crystallization.[1]
-
Potential for Oxidation: The methylsulfanyl group is susceptible to oxidation to the corresponding sulfoxide and sulfone, especially under harsh purification conditions.
Q2: Which purification techniques are most effective for this compound?
A2: The most common and effective techniques include:
-
High-Performance Liquid Chromatography (HPLC): Particularly reversed-phase HPLC (RP-HPLC), is a powerful tool for purifying fluorinated compounds. The choice of stationary phase and mobile phase is critical for successful separation.
-
Flash Column Chromatography: Useful for purifying larger quantities of the compound from less polar impurities.
-
Crystallization: An effective method for obtaining highly pure material, especially for the final purification step. Finding a suitable solvent system is key.
Q3: What are the expected impurities from the synthesis of this compound?
A3: The nature of impurities largely depends on the synthetic route. A common route involves the reaction of 3,4-difluorothiophenol with a methylating agent. Potential impurities could include:
-
Unreacted 3,4-difluorothiophenol.
-
Over-methylated byproducts or impurities from the methylating agent.
-
Oxidized species: 1,2-Difluoro-4-(methylsulfinyl)benzene and 1,2-Difluoro-4-(methylsulfonyl)benzene.
-
Regioisomers: If the starting material was not pure, other isomers of difluoro-4-(methylsulfanyl)benzene could be present.
Troubleshooting Guides
HPLC Purification
| Problem | Possible Cause | Solution |
| Poor Peak Shape (Tailing) | Secondary interactions with residual silanols on the stationary phase. | Use a highly end-capped column or a column with a different stationary phase (e.g., fluorinated phase). Adjust the mobile phase pH. |
| Poor Peak Shape (Fronting) | Column overload. Poor sample solubility in the mobile phase. | Reduce the sample concentration or injection volume. Dissolve the sample in the initial mobile phase. |
| Co-elution with Impurities | Insufficient resolution between the target compound and impurities. | Optimize selectivity by changing the stationary phase (e.g., from C18 to a phenyl-hexyl or a fluorinated phase). Change the mobile phase organic modifier (e.g., switch from acetonitrile to methanol). |
| Low Recovery | Irreversible adsorption to the stationary phase. Compound instability. | Switch to a different stationary phase (e.g., Hydrophilic Interaction Chromatography - HILIC). Test compound stability under the chromatographic conditions. |
Crystallization
| Problem | Possible Cause | Solution |
| Oiling Out | The degree of supersaturation is too high. Presence of impurities. | Use a more dilute solution. Cool the solution more slowly. Purify the compound further by another method (e.g., HPLC) before crystallization. |
| No Crystals Form | The solution is not supersaturated. The compound is too soluble in the chosen solvent system. | Concentrate the solution by slowly evaporating the solvent. Cool the solution slowly. Try a different solvent or a mixture of solvents (a good solvent and an anti-solvent). |
| Poor Purity After Crystallization | Impurities have similar solubility profiles. Co-precipitation of impurities. | Consider a second recrystallization from a different solvent system. Perform a hot filtration to remove insoluble impurities before cooling. |
Physicochemical and Chromatographic Data
| Property | Value | Source |
| Molecular Formula | C₇H₆F₂S | ChemScene |
| Molecular Weight | 160.18 | ChemScene |
| LogP | 2.6867 | ChemScene |
| Purity (Commercial Sample) | ≥97% | ChemScene |
Experimental Protocols
Preparative HPLC Purification
This protocol is a general guideline and should be optimized for your specific sample and impurity profile.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 50:50 acetonitrile:water). Filter the sample through a 0.45 µm syringe filter.
-
HPLC System:
-
Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size). A fluorinated stationary phase could also be considered for enhanced selectivity.
-
Mobile Phase A: Water (HPLC grade)
-
Mobile Phase B: Acetonitrile (HPLC grade)
-
Gradient: Start with a 50:50 mixture of A and B, and gradually increase the proportion of B over 30 minutes.
-
Flow Rate: 4 mL/min
-
Detection: UV at 254 nm
-
-
Injection and Fraction Collection: Inject the prepared sample onto the column. Collect fractions corresponding to the main peak.
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.
Recrystallization Protocol
-
Solvent Selection: Test the solubility of the compound in various solvents (e.g., hexanes, ethyl acetate, methanol, ethanol, and mixtures thereof) to find a suitable system where the compound is soluble in the hot solvent but sparingly soluble at room temperature or below. A mixture of a good solvent (e.g., dichloromethane) and an anti-solvent (e.g., hexanes) can be effective.
-
Dissolution: Dissolve the crude material in a minimal amount of the hot solvent or solvent mixture.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the solution in a refrigerator or ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent.
-
Drying: Dry the crystals under vacuum.
Visualizations
Caption: HPLC Purification Workflow for this compound.
Caption: Troubleshooting Logic for Purification Issues.
References
Technical Support Center: Optimization of Reaction Conditions for Substituting 1,2-Difluoro-4-(methylsulfanyl)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the substitution of 1,2-Difluoro-4-(methylsulfanyl)benzene. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
Q1: I am observing low to no conversion in my nucleophilic aromatic substitution (SNAr) reaction with this compound. What are the potential causes and solutions?
A1: Low reactivity in SNAr reactions with this substrate can stem from several factors. Here is a systematic troubleshooting approach:
-
Insufficient Ring Activation: While the two fluorine atoms are electron-withdrawing, the methylsulfanyl (-SCH₃) group is generally considered to be weakly activating or even deactivating for SNAr unless it is oxidized. The overall activation of the ring might be insufficient for your specific nucleophile and conditions.
-
Inappropriate Solvent: The choice of solvent is critical for SNAr reactions. Protic solvents can solvate the nucleophile, reducing its reactivity.
-
Base Strength and Solubility: The base must be strong enough to deprotonate the nucleophile (if necessary) and soluble in the reaction medium.
-
Reaction Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature, for example, from room temperature to 80-150 °C, while monitoring for product formation and decomposition.[1]
-
-
Water Contamination: Traces of water can protonate the nucleophile or react with strong bases, inhibiting the reaction.
-
Solution: Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Q2: I am getting a mixture of products and my TLC plate is messy. How can I improve the selectivity and purity of my reaction?
A2: A complex reaction mixture can be due to side reactions or lack of regioselectivity.
-
Regioselectivity: Substitution can occur at either the C1 or C2 position. The fluorine at C2 is ortho to the other fluorine (a strongly electron-withdrawing group), which generally enhances the rate of substitution at that position. The fluorine at C1 is para to the methylsulfanyl group. The preferred site of attack will depend on the interplay of these electronic effects.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for analyzing product mixtures.
-
-
Side Reactions:
-
Oxidation of the Sulfide: The methylsulfanyl group can be oxidized to a sulfoxide (-SOCH₃) or a sulfone (-SO₂CH₃), especially at higher temperatures or in the presence of oxidizing agents. The sulfone is a strong electron-withdrawing group and would significantly activate the ring to further substitution.
-
Solution: Run the reaction under an inert atmosphere and ensure all reagents are free of peroxides. Lowering the reaction temperature might also help.
-
-
Double Substitution: If the reaction conditions are too harsh or the reaction is run for too long, a second substitution may occur, especially if the first substitution product is more reactive.
-
Solution: Use a milder base, lower the temperature, or reduce the reaction time. Using a stoichiometric amount of the nucleophile can also limit double substitution.
-
-
Hydrolysis: If water is present, hydrolysis of a fluoro group to a hydroxyl group can occur, especially under strong basic conditions.
-
Solution: Use anhydrous conditions.[5]
-
-
Q3: My reaction is very slow, and even after prolonged heating, the starting material is still present. What can I do to accelerate the reaction?
A3: To increase the reaction rate, consider the following optimization parameters:
| Parameter | Recommended Change | Rationale |
| Solvent | Switch from THF/Dioxane to DMSO/DMF/NMP | More polar aprotic solvents accelerate SNAr by stabilizing the charged Meisenheimer intermediate.[2][4] |
| Base | Change from K₂CO₃ to KOtBu or NaH | A stronger base will more effectively deprotonate the nucleophile, increasing its concentration and reactivity.[1][5] |
| Temperature | Increase temperature in 10-20 °C increments | Higher temperatures provide the necessary activation energy for the reaction to proceed faster.[1] |
| Nucleophile Concentration | Increase concentration of the nucleophile (e.g., from 1.1 to 1.5 eq.) | According to the rate law for SNAr, a higher nucleophile concentration will increase the reaction rate. |
Frequently Asked Questions (FAQs)
Q: Which fluorine atom on this compound is more likely to be substituted?
A: Based on the principles of SNAr, the fluorine at the C2 position is generally expected to be more reactive. This is because it is positioned ortho to the other fluorine atom. A fluorine substituent is strongly electron-withdrawing via its inductive effect, which helps to stabilize the negative charge of the Meisenheimer intermediate formed during nucleophilic attack. An ortho-positioning of such a group provides strong activation. The fluorine at C1 is meta to the other fluorine, which offers less stabilization to the intermediate.
Q: Is the methylsulfanyl (-SCH₃) group activating or deactivating in this SNAr reaction?
A: In the context of nucleophilic aromatic substitution, the methylsulfanyl group is generally considered to be electron-donating through resonance, which would have a deactivating effect on the ring towards nucleophilic attack. However, its overall influence is complex and can be solvent-dependent. For practical purposes, the activation provided by the two fluorine atoms is the dominant factor driving the reaction. If the sulfide is oxidized to a sulfone (-SO₂CH₃), it becomes a powerful electron-withdrawing group and strongly activates the ring for SNAr.[6][7]
Q: What is a typical starting point for reaction conditions for a substitution with an amine nucleophile (e.g., piperidine)?
A: A good starting point would be to use 1.0 equivalent of this compound, 1.2 equivalents of the amine nucleophile, and 1.5-2.0 equivalents of a moderately strong base like potassium carbonate (K₂CO₃) in DMSO as the solvent. The reaction can be initially run at 80-100 °C and monitored by TLC or LC-MS.
Q: How can I monitor the progress of my reaction effectively?
A: TLC and LC-MS are the most common methods. Be aware that the Meisenheimer complex, the intermediate in SNAr reactions, can be highly colored and may stick to the baseline on a TLC plate, which can sometimes make interpretation difficult. It is often useful to take an aliquot of the reaction mixture, perform a mini-aqueous workup to quench the reaction and destroy the intermediate, and then spot the organic extract on the TLC plate for a clearer result.
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution with an Amine Nucleophile
This protocol is a general guideline and may require optimization for specific nucleophiles.
-
Reagent Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq.).
-
Solvent and Base Addition: Add anhydrous DMSO (or another suitable polar aprotic solvent) to achieve a concentration of 0.1-0.5 M. Add a powdered, dry base such as potassium carbonate (2.0 eq.).
-
Nucleophile Addition: Add the amine nucleophile (1.2 eq.) to the stirring suspension.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Reaction Optimization Workflow
References
- 1. Directed nucleophilic aromatic substitution reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 3. chemscene.com [chemscene.com]
- 4. researchgate.net [researchgate.net]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
preventing the degradation of 1,2-Difluoro-4-(methylsulfanyl)benzene during reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the degradation of 1,2-Difluoro-4-(methylsulfanyl)benzene during chemical reactions. Our goal is to help you mitigate unwanted side reactions and improve the yield and purity of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of degradation for this compound during reactions?
A1: The two primary degradation pathways for this compound are:
-
Oxidation of the methylsulfanyl group: The sulfur atom is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (1,2-Difluoro-4-(methylsulfinyl)benzene) and sulfone (1,2-Difluoro-4-(methylsulfonyl)benzene). This is the most common degradation pathway, especially under oxidative conditions or in the presence of certain reagents and atmospheric oxygen.
-
Unwanted Nucleophilic Aromatic Substitution (SNAr): While often the desired reaction, SNAr can also be a degradation pathway if it occurs at an unintended position or with an undesired nucleophile present in the reaction mixture. The fluorine atoms on the aromatic ring activate it for nucleophilic attack.
Q2: My reaction mixture is turning yellow. What could be the cause?
A2: A yellow coloration can indicate the formation of various byproducts. One common cause is the formation of a Meisenheimer complex, a resonance-stabilized intermediate formed during nucleophilic aromatic substitution. While this is a normal part of the SNAr mechanism, its accumulation could suggest a slow or stalled reaction. Other colored impurities can also arise from side reactions, particularly at elevated temperatures.
Q3: How can I monitor the degradation of this compound during my reaction?
A3: You can monitor the progress of your reaction and the formation of degradation products using standard analytical techniques:
-
Thin Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively track the consumption of the starting material and the appearance of new spots corresponding to products and byproducts. The sulfoxide and sulfone derivatives are generally more polar than the starting thioether and will have lower Rf values.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on the conversion of the starting material and the formation of products and impurities. A diode-array detector (DAD) can be particularly useful for identifying different components by their UV spectra.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to characterize the final product and identify any significant impurities. The chemical shifts of the methyl protons and the aromatic protons/carbons will change upon oxidation of the sulfur atom. For example, the methyl protons of the sulfoxide and sulfone will be shifted downfield compared to the methylsulfanyl group.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying the molecular weights of the components in your reaction mixture, confirming the presence of the desired product and any degradation products.
Troubleshooting Guides
Issue 1: Formation of Sulfoxide and Sulfone Byproducts
This is the most common degradation issue encountered when working with this compound.
Symptoms:
-
Presence of new, more polar spots on TLC.
-
Appearance of peaks with higher mass (M+16 and M+32) in the mass spectrum.
-
Complex NMR spectrum with additional signals in the aromatic and methyl regions.
Potential Causes & Solutions:
| Potential Cause | Recommended Solutions |
| Presence of Oxidizing Agents | Scrupulously remove any intentional or unintentional oxidizing agents from your reaction setup. Ensure all reagents and solvents are free from peroxides. |
| Atmospheric Oxygen | For sensitive reactions, degas your solvent and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Elevated Temperatures | High temperatures can promote oxidation. If possible, run the reaction at a lower temperature, even if it requires a longer reaction time. |
| Certain Solvents | Some solvents, like DMSO, can participate in oxidative side reactions, especially at higher temperatures. Consider alternative polar aprotic solvents such as DMF, DMAc, or NMP. |
| Strongly Basic Conditions | While necessary for some SNAr reactions, strong bases can sometimes promote oxidation. Use the mildest base that effectively facilitates the desired reaction. |
| Use of Antioxidants | The addition of a radical scavenger or antioxidant, such as butylated hydroxytoluene (BHT), may help suppress oxidation. However, its compatibility with your specific reaction conditions must be verified to ensure it does not interfere with the desired transformation. |
Issue 2: Low Yield or Incomplete Nucleophilic Aromatic Substitution (SNAr)
Symptoms:
-
A significant amount of starting material remains after the expected reaction time.
-
Low isolated yield of the desired product.
Potential Causes & Solutions:
| Potential Cause | Recommended Solutions |
| Insufficiently Activated Aromatic Ring | While the two fluorine atoms provide activation, the methylsulfanyl group is slightly activating. For weakly nucleophilic partners, the ring may not be sufficiently electron-deficient. Consider using a stronger nucleophile or more forcing reaction conditions (higher temperature, longer reaction time), while carefully monitoring for degradation. |
| Poor Nucleophile | If using a weak nucleophile, consider converting it to a more potent form (e.g., deprotonating an alcohol to an alkoxide). |
| Inappropriate Base | The choice of base is critical for deprotonating the nucleophile or neutralizing any acid formed during the reaction. Common bases for SNAr include K2CO3, Cs2CO3, and organic bases like triethylamine or DIPEA. The strength and solubility of the base should be matched to the reaction requirements. |
| Incompatible Solvent | SNAr reactions are typically favored in polar aprotic solvents like DMF, DMSO, DMAc, or acetonitrile. These solvents help to solvate the cationic counter-ion of the nucleophile, increasing its reactivity. |
| Steric Hindrance | A bulky nucleophile may have difficulty approaching the reaction center. In such cases, longer reaction times or higher temperatures may be necessary. |
Experimental Protocols
Example Protocol: Nucleophilic Aromatic Substitution with an Amine
This protocol provides a general procedure for the reaction of this compound with an amine nucleophile.
Materials:
-
This compound
-
Amine nucleophile
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a clean, dry reaction vessel, add this compound (1 equivalent) and the amine nucleophile (1.1-1.5 equivalents).
-
Add the base (2-3 equivalents). Cesium carbonate is often more effective than potassium carbonate due to its higher solubility.
-
Add the anhydrous solvent. The reaction concentration is typically between 0.1 and 1 M.
-
Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes.
-
Heat the reaction to the desired temperature (typically between 80-120 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: General experimental workflow for SNAr reactions.
Caption: Logical troubleshooting flow for common reaction issues.
troubleshooting guide for failed 1,2-Difluoro-4-(methylsulfanyl)benzene experiments
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 1,2-Difluoro-4-(methylsulfanyl)benzene.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound? The two fluorine atoms are highly activated towards nucleophilic aromatic substitution (SNAr) due to their electron-withdrawing nature. The position para to the methylsulfanyl group (C1) is generally the most reactive site for SNAr. The methylsulfanyl group itself can be oxidized or may interact with metal catalysts.
Q2: What are the key safety precautions for handling this compound? this compound and related organofluorine compounds should be handled with care. Always work in a well-ventilated fume hood.[1][2][3] Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[1][2] Avoid inhalation of vapors and contact with skin and eyes.[1] In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[2]
Q3: Which analytical techniques are best for monitoring reaction progress? Thin-Layer Chromatography (TLC) is effective for routine monitoring. For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal for identifying products, byproducts, and remaining starting materials. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, ¹³C) is essential for structural confirmation of the final product.
Q4: Can the methylsulfanyl (-SMe) group interfere with common reactions? Yes. The sulfur atom can act as a Lewis base and poison transition metal catalysts, particularly Palladium catalysts used in cross-coupling reactions like Suzuki, Heck, or Buchwald-Hartwig aminations.[4] This can lead to low or no conversion. In such cases, specialized ligands, higher catalyst loading, or protection of the thioether group may be necessary.
Troubleshooting Failed Experiments
Issue 1: Low or No Product Yield in Nucleophilic Aromatic Substitution (SNAr)
If you are experiencing poor yields when reacting this compound with a nucleophile, consult the following table for potential causes and solutions.
| Problem | Potential Cause | Suggested Solution |
| No reaction observed (starting material recovered) | Insufficiently reactive nucleophile: The nucleophile may not be strong enough to initiate the attack. | Use a stronger nucleophile or convert the current one to a more reactive form (e.g., deprotonate an alcohol with a strong base like NaH). |
| Low reaction temperature: SNAr reactions often require heat to overcome the activation energy barrier. | Gradually increase the reaction temperature, monitoring for product formation and potential decomposition by TLC or GC-MS. | |
| Inappropriate solvent: The solvent may not adequately solubilize the reactants or may interfere with the reaction. | Use a polar aprotic solvent like DMF, DMSO, or NMP, which are known to accelerate SNAr reactions. | |
| Reaction starts but does not go to completion | Base is too weak or insufficient: If the nucleophile is an alcohol or amine, a base is often needed to deprotonate it or to scavenge the HF byproduct. | Use a stronger, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DBU). Ensure at least stoichiometric amounts are used. |
| Decomposition of product or starting material: The reaction conditions (high temperature, strong base) may be degrading the desired product. | Run the reaction at the lowest effective temperature. Consider a milder base. Monitor the reaction timeline to see when decomposition begins. | |
| Multiple products/spots on TLC | Reaction at both fluorine positions: A strong nucleophile under harsh conditions might substitute both fluorine atoms. | Use milder conditions (lower temperature, weaker base) or a less reactive nucleophile. Use a stoichiometric amount of the nucleophile (e.g., 1.0-1.1 equivalents). |
| Side reactions involving the methylsulfanyl group: The -SMe group could be oxidized or undergo other transformations. | Ensure the reaction is performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation. |
Issue 2: Failed Suzuki-Miyaura Cross-Coupling Reaction
Cross-coupling reactions with this substrate can be challenging due to the thioether group. If your Suzuki coupling fails, consider the following.
| Problem | Potential Cause | Suggested Solution |
| No product formation (dehalogenated starting material observed) | Catalyst deactivation: The sulfur atom in the -SMe group has likely poisoned the Palladium catalyst.[4] | Increase the catalyst loading (e.g., from 1-2 mol% to 5-10 mol%). Use specialized ligands designed for sulfur-containing substrates, such as bulky, electron-rich phosphine ligands (e.g., Buchwald ligands).[5] |
| Protodeboronation of the boronic acid: The boronic acid is unstable under the reaction conditions and is being replaced by a proton from the solvent or base.[6] | Use anhydrous solvents and ensure the base is thoroughly dried. Use a boronic ester (e.g., pinacol ester) or a trifluoroborate salt, which are often more stable.[5] Add the boronic acid slowly or in portions. | |
| Low yield with significant starting material remaining | Sluggish oxidative addition: The C-F bond is strong, and its activation by the Pd(0) catalyst can be slow. | While C-F bonds are generally challenging for Suzuki coupling, the other halogens (Cl, Br, I) are more reactive. If possible, consider starting with a bromo or iodo analogue. Alternatively, use highly active catalyst systems known for C-F activation, though this is non-trivial. For aryl fluorides, nickel catalysts are sometimes more effective. |
| Poor choice of base/solvent: The combination of base and solvent is critical for the transmetalation step. | Screen different bases (e.g., K₂CO₃, K₃PO₄, CsF) and solvent systems (e.g., Toluene/H₂O, Dioxane/H₂O, THF).[5][7] Anhydrous couplings with K₃PO₄ may require a small amount of water to be effective.[5] |
Experimental Protocols & Workflows
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a typical reaction with an alcohol nucleophile.
-
Reagent Preparation: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous sodium hydride (1.2 eq) and a polar aprotic solvent (e.g., DMF, 0.5 M).
-
Nucleophile Addition: Cool the suspension to 0 °C in an ice bath. Slowly add the alcohol nucleophile (1.1 eq) dropwise. Allow the mixture to stir at room temperature for 30 minutes.
-
Substrate Addition: Add a solution of this compound (1.0 eq) in the same solvent to the flask.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and cautiously quench with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a starting point for coupling with an arylboronic acid. Optimization is often required.
-
Reaction Setup: To a flask, add 1-Bromo-2-fluoro-4-(methylsulfanyl)benzene (1.0 eq), the arylboronic acid (1.5 eq), a base such as K₂CO₃ or K₃PO₄ (3.0 eq), and the Palladium catalyst/ligand system (e.g., Pd(PPh₃)₄, 5 mol%).
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of Dioxane and water.
-
Reaction: Heat the mixture under an inert atmosphere at a temperature between 80-100 °C until the starting material is consumed (as monitored by TLC or GC-MS).
-
Work-up: Cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue via flash column chromatography.
Visual Diagrams
Troubleshooting Logic
Caption: A logical workflow for diagnosing and resolving failed experiments.
SNAr Reaction Pathway
Caption: The two-step addition-elimination mechanism for SNAr reactions.
General Experimental Workflow
Caption: A standard workflow from reaction setup to product characterization.
References
minimizing byproduct formation in 1,2-Difluoro-4-(methylsulfanyl)benzene reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Difluoro-4-(methylsulfanyl)benzene. The information is designed to help minimize byproduct formation and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound?
A1: this compound is a versatile building block commonly used in nucleophilic aromatic substitution (SNAr), Suzuki-Miyaura coupling, and Buchwald-Hartwig amination reactions. The two fluorine atoms activate the aromatic ring for nucleophilic attack, making it a valuable precursor for the synthesis of various substituted aromatic compounds.
Q2: Which of the two fluorine atoms is more susceptible to nucleophilic attack in SNAr reactions?
A2: In nucleophilic aromatic substitution reactions, the regioselectivity is influenced by the electronic effects of the substituents. The methylsulfanyl (-SMe) group is an ortho-, para-director in electrophilic aromatic substitution due to its electron-donating character through resonance. However, in nucleophilic aromatic substitution, electron-withdrawing effects are activating. The fluorine atoms themselves are electron-withdrawing and activate the ring. The position of nucleophilic attack (at C1-F or C2-F) can be influenced by the reaction conditions and the nature of the nucleophile. Generally, the position para to the electron-donating methylsulfanyl group (C1-F) is more activated towards nucleophilic attack.
Q3: What are the primary byproducts to watch out for in reactions with this compound?
A3: The most common byproducts include:
-
Isomeric products: Substitution at the less favored fluorine position.
-
Oxidation of the methylsulfanyl group: The thioether can be oxidized to the corresponding sulfoxide or sulfone, especially in the presence of oxidizing agents or under harsh reaction conditions.
-
Hydrolysis products: Under strongly basic aqueous conditions, the fluorine atoms can be displaced by a hydroxyl group.
-
Defluorination: In some cases, particularly under reductive conditions or with certain catalysts, loss of one or both fluorine atoms can occur.
-
Homocoupling: In cross-coupling reactions like the Suzuki-Miyaura coupling, homocoupling of the starting material or the boronic acid partner can occur.
Troubleshooting Guides
Nucleophilic Aromatic Substitution (SNAr)
Issue 1.1: Low yield of the desired substitution product and formation of isomeric byproducts.
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect reaction temperature | Optimize the reaction temperature. Start with a lower temperature and gradually increase it. | Higher temperatures can lead to decreased regioselectivity and increased side reactions. |
| Suboptimal solvent | Screen different polar aprotic solvents such as DMF, DMSO, or NMP. | The choice of solvent can significantly influence the reaction rate and selectivity. |
| Inappropriate base | Use a non-nucleophilic base such as K₂CO₃, Cs₂CO₃, or an organic base like triethylamine or DBU. | Strong, nucleophilic bases can compete with the desired nucleophile and lead to unwanted side reactions. |
Issue 1.2: Formation of sulfoxide or sulfone byproducts.
| Potential Cause | Troubleshooting Step | Rationale |
| Presence of oxidizing agents | Ensure all reagents and solvents are free from peroxides and other oxidizing impurities. Degas the reaction mixture. | The methylsulfanyl group is susceptible to oxidation.[1] |
| Air (oxygen) in the reaction | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Oxygen from the air can promote the oxidation of the thioether. |
| High reaction temperature | Run the reaction at the lowest effective temperature. | Higher temperatures can accelerate oxidation side reactions. |
Suzuki-Miyaura Coupling
Issue 2.1: Low yield of the desired biaryl product and formation of homocoupling byproducts.
| Potential Cause | Troubleshooting Step | Rationale |
| Inefficient catalyst system | Screen different palladium catalysts and phosphine ligands. For electron-rich aryl fluorides, ligands like SPhos or XPhos may be effective. | The choice of ligand is crucial for efficient oxidative addition and reductive elimination steps in the catalytic cycle. |
| Incorrect base | Optimize the base. Common bases include K₂CO₃, K₃PO₄, and CsF. | The base plays a key role in the transmetalation step. The optimal base can depend on the specific substrates and catalyst system. |
| Decomposition of boronic acid | Use fresh, high-purity boronic acid or a more stable derivative like a boronic ester. | Boronic acids can be prone to decomposition, leading to lower yields and the formation of homocoupling byproducts.[2] |
Issue 2.2: Defluorination of the starting material or product.
| Potential Cause | Troubleshooting Step | Rationale |
| Harsh reaction conditions | Use milder reaction conditions, including lower temperatures and a less aggressive base. | High temperatures and strong bases can promote hydrodefluorination side reactions.[3] |
| Inappropriate catalyst/ligand | Screen different catalyst and ligand combinations. Some systems may be more prone to promoting defluorination. | The nature of the palladium complex can influence the propensity for side reactions. |
Buchwald-Hartwig Amination
Issue 3.1: Low conversion or slow reaction rate.
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst deactivation | Use a more robust catalyst system, such as a pre-catalyst, and ensure an inert atmosphere. | The catalytic cycle can be sensitive to oxygen and other impurities. |
| Suboptimal ligand | Screen bulky, electron-rich phosphine ligands like XantPhos or Josiphos-type ligands. | The ligand plays a critical role in facilitating the oxidative addition and reductive elimination steps.[4][5] |
| Inappropriate base | Use a strong, non-nucleophilic base such as NaOtBu, KOtBu, or LHMDS. | A strong base is required to deprotonate the amine and facilitate the catalytic cycle.[6] |
Issue 3.2: Formation of hydrodefluorinated byproduct.
| Potential Cause | Troubleshooting Step | Rationale |
| Side reaction of the palladium hydride intermediate | Add a scavenger for palladium hydride species or optimize the ligand to favor reductive elimination over β-hydride elimination (if applicable) or other decomposition pathways. | Palladium hydride species, which can form during the catalytic cycle, can lead to reductive dehalogenation. |
| High temperature | Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. | Higher temperatures can favor side reactions. |
Experimental Protocols
1. General Procedure for Nucleophilic Aromatic Substitution (SNAr)
A representative procedure for the reaction of this compound with a nucleophile is as follows:
-
To a solution of this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, DMSO), add the nucleophile (1.0-1.2 eq.) and a base (e.g., K₂CO₃, 1.5-2.0 eq.).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
2. General Procedure for Suzuki-Miyaura Coupling
A general protocol for the Suzuki-Miyaura coupling of this compound is as follows:
-
In a reaction vessel, combine this compound (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Add a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon) for 15-30 minutes.
-
Heat the mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature and add water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography.
3. General Procedure for Buchwald-Hartwig Amination
A general method for the Buchwald-Hartwig amination of this compound is as follows:
-
To an oven-dried reaction vessel, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XantPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.2-1.5 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon).
-
Add a solution of this compound (1.0 eq.) and the amine (1.0-1.2 eq.) in an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until complete consumption of the starting material is observed by TLC or LC-MS.
-
Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Potential reaction pathways and byproduct formation.
Caption: Troubleshooting workflow for byproduct minimization.
References
- 1. 4-Methylthioamphetamine - Wikipedia [en.wikipedia.org]
- 2. EP2468701A1 - Method of carrying out Suzuki-Miyaura CC-coupling reactions - Google Patents [patents.google.com]
- 3. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US3900519A - Process for preparing para-fluoroanilines - Google Patents [patents.google.com]
impact of solvent choice on the reactivity of 1,2-Difluoro-4-(methylsulfanyl)benzene
Welcome to the technical support resource for experiments involving 1,2-Difluoro-4-(methylsulfanyl)benzene. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and questions related to the impact of solvent choice on the reactivity of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactions of this compound, and how does solvent choice play a role?
A1: The primary reactive pathways for this molecule are Nucleophilic Aromatic Substitution (SNAr) at the fluorine-substituted carbons and oxidation of the methylsulfanyl group.
-
Nucleophilic Aromatic Substitution (SNAr): The two fluorine atoms are activated towards substitution by nucleophiles. The choice of solvent is critical in this reaction. Polar aprotic solvents (e.g., DMSO, DMF, NMP) are generally preferred as they effectively solvate the counter-ion of the nucleophile but not the nucleophile itself, increasing its reactivity. They also stabilize the charged intermediate (Meisenheimer complex), accelerating the reaction.[1][2]
-
Oxidation: The sulfur atom of the methylsulfanyl group can be oxidized to form the corresponding sulfoxide and sulfone. The solvent must be inert to the oxidizing agent and capable of dissolving the substrate.
Q2: My SNAr reaction is slow or incomplete. Could the solvent be the problem?
A2: Yes, absolutely. A slow or incomplete reaction is one of the most common issues related to improper solvent selection in SNAr reactions. If you are using a non-polar solvent (like toluene or hexane) or a protic solvent (like ethanol or methanol), the reaction rate will likely be very slow. Protic solvents can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity. For optimal results, switching to a polar aprotic solvent is highly recommended.[1]
Q3: I am observing side products. How can the solvent influence selectivity?
A3: Solvents can influence both regioselectivity (which fluorine is substituted) and chemoselectivity (avoiding unwanted reactions). While the electronics of this compound favor substitution at the C1 and C2 positions, solvent polarity can affect the transition state energies for substitution at each site. More critically, in complex molecules, a suboptimal solvent can promote side reactions like dimerization or reaction with other functional groups. Ensuring all starting materials are fully dissolved can also prevent localized high concentrations and potential side product formation.
Q4: Which solvents are recommended for the oxidation of the methylsulfanyl group?
A4: For the oxidation of sulfides to sulfoxides or sulfones, the solvent should be inert to the chosen oxidizing agent (e.g., H₂O₂, m-CPBA). Acetic acid is an effective solvent when using hydrogen peroxide, as it can participate in the reaction mechanism while providing good solubility.[3] Halogenated solvents like dichloromethane (DCM) are also commonly used, particularly with reagents like m-CPBA.
Troubleshooting Guides
Issue 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr)
dot graph TD { graph [bgcolor="#FFFFFF", splines=ortho, size="7.6,5", dpi=100]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} end dot Caption: Troubleshooting workflow for low yield in SNAr reactions.
Issue 2: Formation of Sulfone Byproduct During Sulfoxide Synthesis
dot graph LR { graph [bgcolor="#FFFFFF", size="7.6,4", dpi=100]; node [shape=rectangle, style="filled,rounded", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} end dot Caption: Logic diagram for troubleshooting over-oxidation of the sulfur group.
Data on Solvent Impact
While direct comparative data for this compound is sparse, the following table summarizes the general effects of different solvent classes on SNAr reactions with activated difluorobenzene systems, based on established chemical principles and data from analogous compounds.
| Solvent Class | Example Solvents | Typical Base | Expected Outcome on SNAr Reactivity | Rationale |
| Polar Aprotic | DMSO, DMF, NMP, Acetonitrile | K₂CO₃, K₃PO₄, Et₃N | Highly Favorable. Fast reaction rates and high yields. | Poorly solvates the nucleophile, increasing its reactivity. Stabilizes the charged Meisenheimer intermediate.[1] |
| Polar Protic | Ethanol, Methanol, Isopropanol (IMS) | Hydrazine, KOH | Variable. Generally slower than polar aprotic solvents. | Solvates and deactivates the nucleophile via H-bonding. Can be effective in specific cases, e.g., with hydrazine nucleophiles.[4] |
| Non-Polar | Toluene, Hexane, Benzene | - | Unfavorable. Very slow to no reaction. | Poor solubility of polar reactants and charged intermediates. Does not stabilize the Meisenheimer complex. |
| Ethereal | THF, Dioxane | NaH, t-BuOK | Moderately Favorable. Slower than DMSO/DMF. | Offers a compromise in polarity. Can be effective, especially with strong bases like NaH to generate highly reactive nucleophiles. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol is a representative example for reacting this compound with an amine nucleophile.
-
Reagent Preparation : To a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq), the amine nucleophile (1.1-1.2 eq), and a suitable base such as powdered potassium carbonate (K₂CO₃, 2.0 eq).
-
Solvent Addition : Add anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to the vessel. The typical concentration is 0.1-0.5 M with respect to the limiting reagent.
-
Reaction : Stir the mixture at a temperature ranging from 80 °C to 120 °C. The reaction progress should be monitored by an appropriate technique (e.g., TLC, GC-MS, or LC-MS). Reactions are typically complete within 4-24 hours.
-
Work-up : After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., ethyl acetate).
-
Extraction : Extract the aqueous layer 2-3 times with the organic solvent.
-
Washing : Combine the organic layers and wash with water, followed by a wash with brine to remove residual solvent and salts.
-
Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification : Purify the crude product by a suitable method, such as column chromatography on silica gel.
Protocol 2: Selective Oxidation to Sulfoxide
This protocol provides a method for the selective oxidation of the methylsulfanyl group to a methylsulfinyl group.[3]
-
Dissolution : In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid (approx. 5-10 mL per mmol of substrate).
-
Cooling : Cool the solution in an ice bath to 0 °C.
-
Oxidant Addition : Slowly add 30% aqueous hydrogen peroxide (H₂O₂, 1.1 eq) dropwise to the stirred solution. Maintain the temperature at 0-5 °C during the addition.
-
Reaction : Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-3 hours). Avoid prolonged reaction times to minimize over-oxidation to the sulfone.
-
Quenching : Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium sulfite (Na₂SO₃).
-
Extraction : Extract the product from the aqueous mixture using an organic solvent such as dichloromethane or ethyl acetate (3x).
-
Washing and Drying : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification : Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions [mdpi.com]
- 4. WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds - Google Patents [patents.google.com]
Technical Support Center: Selective Functionalization of 1,2-Difluoro-4-(methylsulfanyl)benzene
Welcome to the technical support center for the selective functionalization of 1,2-Difluoro-4-(methylsulfanyl)benzene. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their synthetic endeavors with this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for the selective functionalization of this compound?
A1: The primary strategies revolve around the unique electronic and steric properties conferred by the fluoro and methylsulfanyl substituents. The main approaches include:
-
Directed ortho-Metalation (DoM): Utilizing the methylsulfanyl group as a directing group to achieve highly regioselective C-H functionalization at the C5 position.[1][2]
-
Nucleophilic Aromatic Substitution (SNAr): Replacing one of the fluorine atoms with a suitable nucleophile. The fluorine atoms are activated towards substitution by the electron-withdrawing nature of the adjacent fluorine.[3][4]
-
Electrophilic Aromatic Substitution (SEAr): Introducing an electrophile onto the ring. The regioselectivity is determined by the combined directing effects of the existing substituents.[5][6]
-
Cross-Coupling Reactions: After initial functionalization (e.g., via DoM to introduce a halide or boronic acid), Suzuki-Miyaura or Buchwald-Hartwig reactions can be employed to form C-C or C-N bonds, respectively.[7][8]
-
Oxidation of the Sulfide: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone to modulate the electronic properties of the aromatic ring.
Q2: Which positions on the aromatic ring are most reactive and how do the substituents influence this?
A2: The reactivity of each position is a balance of inductive and resonance effects from the substituents:
-
C5 Position: This position is ortho to the methylsulfanyl group, making it the most acidic proton and the primary site for Directed ortho-Metalation.[1][9]
-
C1 and C2 Positions: These positions bear the fluorine atoms, which are susceptible to Nucleophilic Aromatic Substitution (SNAr).[3] The ring is considered electron-deficient, facilitating this type of reaction.[4]
-
C3 and C6 Positions: The methylsulfanyl group is an ortho, para-director and an activating group for Electrophilic Aromatic Substitution (SEAr), while the fluorine atoms are ortho, para-directors but deactivating.[6][10] The SMe group's influence is generally stronger, making the position ortho to it (C3 and C5) the most likely sites for electrophilic attack, with C5 often being favored due to reduced steric hindrance.
Q3: Can I achieve selective functionalization at a specific position?
A3: Yes, high selectivity is achievable by choosing the appropriate strategy. For example, to functionalize the C5 position with an electrophile, Directed ortho-Metalation is the most reliable method.[11] For substitution of a fluorine atom, SNAr conditions should be employed.
Troubleshooting Guides
Guide 1: Directed ortho-Metalation (DoM)
| Problem/Question | Possible Cause & Solution |
| Low or no conversion to the lithiated intermediate. | 1. Inactive Organolithium Reagent: Use a freshly titrated or newly purchased bottle of n-BuLi or s-BuLi. 2. Presence of Moisture/Air: Ensure the reaction is performed under strictly anhydrous and inert conditions (e.g., argon or nitrogen atmosphere). All glassware should be flame-dried or oven-dried. 3. Insufficiently Low Temperature: Maintain the reaction temperature at -78 °C using a dry ice/acetone bath to prevent reagent decomposition.[11] |
| Formation of multiple regioisomers. | 1. Incorrect Base: While the methylsulfanyl group is a strong directing group for the C5 position, using a very hindered base or incorrect stoichiometry might lead to competitive deprotonation at other sites.[9] Stick to n-BuLi or s-BuLi. 2. Temperature Fluctuation: Allowing the reaction to warm up prematurely can cause the lithiated intermediate to isomerize or react non-selectively. |
| Low yield after quenching with an electrophile. | 1. Poor Electrophile Reactivity: Ensure the electrophile is reactive enough to quench the aryllithium intermediate at low temperatures. 2. Steric Hindrance: A bulky electrophile may have difficulty approaching the lithiated C5 position. Consider a less sterically demanding electrophile. 3. Side Reactions: The aryllithium species is highly basic and can react with certain functional groups on the electrophile. |
Guide 2: Nucleophilic Aromatic Substitution (SNAr)
| Problem/Question | Possible Cause & Solution |
| The reaction is very slow or does not proceed. | 1. Insufficient Ring Activation: While the two fluorine atoms provide activation, some nucleophiles may require more electron-deficient rings. 2. Poor Nucleophile: The nucleophile may not be strong enough. Consider converting it to its more nucleophilic conjugate base (e.g., using NaH or K₂CO₃ for an alcohol or amine). 3. Solvent Choice: SNAr reactions are favored in polar aprotic solvents like DMSO, DMF, or NMP which can stabilize the charged Meisenheimer intermediate.[3] 4. Temperature: Increasing the reaction temperature will typically increase the reaction rate. |
| Which fluorine atom is preferentially substituted? | The outcome can depend on the nucleophile and reaction conditions. The fluorine at C1 is para to the methylsulfanyl group, which can help stabilize the negative charge of the Meisenheimer complex through resonance. The fluorine at C2 is ortho to the SMe group. Careful analysis of the product mixture (e.g., by NMR) is required to determine the regioselectivity for your specific system. |
| Decomposition of starting material or product. | 1. Harsh Conditions: High temperatures or a very strong base can lead to decomposition. Try running the reaction at a lower temperature for a longer time. 2. Nucleophile Instability: Ensure the nucleophile is stable under the reaction conditions. |
Data Presentation
Table 1: Regioselectivity of Common Functionalization Strategies
| Strategy | Primary Target Position | Key Reagents | Directing Influence | Expected Product Type |
| Directed ortho-Metalation | C5 | n-BuLi or s-BuLi, then E⁺ | SMe group coordinates with lithium[1] | 5-substituted-1,2-difluoro-4-(methylsulfanyl)benzene |
| Nucleophilic Aromatic Sub. | C1 or C2 | Nucleophile (e.g., R-NH₂, R-OH) | Electron-withdrawing fluorine atoms | 1-Nu or 2-Nu substituted product |
| Electrophilic Aromatic Sub. | C5 | Electrophile (e.g., Br₂), Lewis Acid | SMe (o,p-director) > F (o,p-director)[6] | 5-substituted-1,2-difluoro-4-(methylsulfanyl)benzene |
| Suzuki-Miyaura Coupling | C5 (post-DoM) | R-B(OH)₂, Pd catalyst, Base[12] | N/A (pre-functionalized) | 5-Aryl-1,2-difluoro-4-(methylsulfanyl)benzene |
| Buchwald-Hartwig Amination | C5 (post-DoM) | R₂NH, Pd catalyst, Base[7] | N/A (pre-functionalized) | 5-Amino-1,2-difluoro-4-(methylsulfanyl)benzene |
Experimental Protocols
Protocol 1: Directed ortho-Metalation and Iodination at the C5 Position
Objective: To synthesize 1,2-Difluoro-5-iodo-4-(methylsulfanyl)benzene.
Methodology:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.0 eq) and anhydrous tetrahydrofuran (THF, 0.2 M).
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise over 15 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Stirring: Stir the resulting solution at -78 °C for 1 hour. The solution may change color, indicating the formation of the aryllithium species.
-
Quenching: In a separate flask, dissolve iodine (I₂) (1.2 eq) in anhydrous THF. Add this iodine solution dropwise to the aryllithium solution at -78 °C.
-
Warm-up: After the addition is complete, allow the reaction mixture to slowly warm to room temperature over 2 hours.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the title compound.
Visualizations
Workflow for Choosing a Functionalization Strategy
Caption: Decision tree for selecting the appropriate functionalization strategy.
Mechanism of Directed ortho-Metalation (DoM)
References
- 1. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 2. baranlab.org [baranlab.org]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. vapourtec.com [vapourtec.com]
- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. grokipedia.com [grokipedia.com]
- 12. tcichemicals.com [tcichemicals.com]
Validation & Comparative
Comparative Analysis of 1,2-Difluoro-4-(methylsulfanyl)benzene and Structurally Related Fluorinated Aryl Thiols for Drug Discovery Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the physicochemical properties and structural characterization of 1,2-Difluoro-4-(methylsulfanyl)benzene against relevant alternatives, 4-Fluorothiophenol and 4-Chloro-1,2-difluorobenzene. The strategic incorporation of fluorine and sulfur-containing moieties is a cornerstone of modern medicinal chemistry, influencing metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates.[1] This document aims to provide a data-driven overview to inform the selection and design of these important structural motifs.
Physicochemical Properties: A Comparative Overview
The introduction of fluorine atoms and a methylsulfanyl group onto a benzene ring significantly alters its physicochemical properties. While detailed experimental data for this compound is not extensively available in peer-reviewed literature, we can compile its known properties from commercial sources and compare them with well-characterized, structurally related compounds.[2] 4-Fluorothiophenol is selected as a primary comparator due to its relevance as a simple fluorinated thiophenol used in pharmaceutical synthesis.[3] 4-Chloro-1,2-difluorobenzene is included to illustrate the effect of a different halogen substituent at the 4-position.
| Property | This compound | 4-Fluorothiophenol | 4-Chloro-1,2-difluorobenzene |
| CAS Number | 130922-41-7[2] | 371-42-6 | 696-02-6[4] |
| Molecular Formula | C₇H₆F₂S[2] | C₆H₅FS | C₆H₃ClF₂[4] |
| Molecular Weight | 160.18 g/mol [2] | 128.17 g/mol | 148.54 g/mol [4] |
| Boiling Point | Not available | 164 - 168 °C[5] | 126 °C[4] |
| Density | Not available | 1.203 g/mL at 25 °C | 1.33 g/mL at 25 °C[4] |
| Refractive Index (n20/D) | Not available | 1.550 | 1.475[4] |
| LogP (Computed) | 2.6867[2] | Not available | Not available |
| Purity | ≥97%[2] | 98% | 98%[4] |
Structural Validation and Characterization Workflow
The definitive structural elucidation of a novel or commercially available compound like this compound is paramount. A typical workflow for characterization and validation involves a suite of spectroscopic and analytical techniques.
References
- 1. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 4-Fluorothiophenol | 371-42-6 [chemicalbook.com]
- 4. 4-Chloro-1,2-difluorobenzene 98 696-02-6 [sigmaaldrich.com]
- 5. chemicalpoint.eu [chemicalpoint.eu]
Comparative Reactivity Analysis: 1,2-Difluoro-4-(methylsulfanyl)benzene vs. 1,2-difluorobenzene in Nucleophilic Aromatic Substitution
A guide for researchers, scientists, and drug development professionals on the relative reactivity of two key fluorinated aromatic building blocks.
In the realm of medicinal chemistry and materials science, the functionalization of aromatic rings through nucleophilic aromatic substitution (SNAr) is a cornerstone of molecular design. The reactivity of the aromatic substrate is critically influenced by the nature and position of its substituents. This guide provides an objective comparison of the reactivity of 1,2-Difluoro-4-(methylsulfanyl)benzene and 1,2-difluorobenzene in the context of SNAr reactions, supported by theoretical principles and representative experimental data.
Introduction to Reactivity in SNAr Reactions
Nucleophilic aromatic substitution is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike electrophilic aromatic substitution, SNAr is facilitated by the presence of electron-withdrawing groups on the aromatic ring. These groups stabilize the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the reaction. The rate-determining step in most SNAr reactions is the initial attack of the nucleophile on the aromatic ring.[1] Consequently, substituents that increase the electrophilicity of the ring and stabilize the Meisenheimer complex will enhance the reaction rate.
Fluorine atoms are particularly effective activators for SNAr reactions. Due to fluorine's high electronegativity, it strongly withdraws electron density from the aromatic ring through the inductive effect, making the carbon atom to which it is attached more susceptible to nucleophilic attack.[2]
Electronic Effects of Substituents: A Comparative Overview
The reactivity of an aromatic compound in SNAr is largely dictated by the electronic effects of its substituents. These effects can be broadly categorized into inductive effects and resonance effects. The Hammett equation provides a quantitative means to assess these effects through substituent constants (σ).[3][4]
1,2-difluorobenzene: This molecule possesses two electron-withdrawing fluorine atoms. Their primary influence is a strong inductive (-I) effect, which significantly activates the aromatic ring towards nucleophilic attack.
This compound: In addition to the two activating fluorine atoms, this compound features a methylsulfanyl (-SCH3) group at the para position relative to one of the fluorine atoms. The methylsulfanyl group exhibits a dual electronic nature:
-
Inductive Effect (-I): The sulfur atom is more electronegative than carbon, exerting a mild electron-withdrawing inductive effect.
-
Resonance Effect (+M): The sulfur atom possesses lone pairs of electrons that can be donated to the aromatic ring through resonance, an electron-donating effect.
The net effect of the -SCH3 group is a combination of these two opposing forces.
Quantitative Comparison of Electronic Effects
To quantitatively compare the electronic influence of the substituents, we can refer to their Hammett para-substituent constants (σp). A more positive σp value indicates a stronger electron-withdrawing character, which generally correlates with a higher reactivity in SNAr reactions.
| Substituent | Hammett Constant (σp) | Electronic Effect |
| Fluorine (-F) | +0.06 | Primarily strong -I, weak +M |
| Methylsulfanyl (-SCH3) | 0.00 | -I and +M effects are nearly balanced |
Table 1: Hammett para-substituent constants (σp) for fluorine and methylsulfanyl groups.
Based on these values, the fluorine atom is a weak electron-withdrawing group overall when considering its combined inductive and resonance effects from the para position. The methylsulfanyl group, with a σp of 0.00, has a negligible net electronic effect at the para position, with its electron-withdrawing inductive effect being effectively canceled out by its electron-donating resonance effect.
Predicted Reactivity
In a nucleophilic aromatic substitution reaction, the rate is primarily influenced by the stability of the Meisenheimer complex intermediate.
-
1,2-difluorobenzene: The two fluorine atoms inductively withdraw electron density, stabilizing the negative charge of the Meisenheimer complex formed upon nucleophilic attack.
-
This compound: The two fluorine atoms provide the same inductive stabilization as in 1,2-difluorobenzene. The para-methylsulfanyl group, however, can participate in resonance. When the nucleophile attacks the carbon bearing the fluorine at the 1-position, a negative charge is developed on the carbon at the 4-position in one of the resonance structures. The methylsulfanyl group can then donate electron density through resonance to this position, which would destabilize the negatively charged intermediate.
Therefore, 1,2-difluorobenzene is predicted to be more reactive towards nucleophilic aromatic substitution than this compound. The electron-donating resonance effect of the methylsulfanyl group in the latter compound counteracts the activating effect of the fluorine atoms by destabilizing the key Meisenheimer intermediate.
Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
This protocol describes a general method for the reaction of a fluoroaromatic compound with a primary or secondary amine.
Materials:
-
Fluoroaromatic substrate (1,2-difluorobenzene or this compound)
-
Amine nucleophile (e.g., morpholine, piperidine) (1.1 - 1.5 equivalents)
-
Base (e.g., K2CO3 or Et3N) (2.0 equivalents)
-
Solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a round-bottom flask, add the fluoroaromatic substrate (1.0 equivalent).
-
Dissolve the substrate in DMF or DMSO.
-
Add the amine nucleophile (1.1 - 1.5 equivalents) to the solution.
-
Add the base (2.0 equivalents).
-
Stir the reaction mixture at an appropriate temperature (e.g., room temperature to 100 °C), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.[5]
Protocol 2: Kinetic Monitoring of an SNAr Reaction
To quantitatively compare the reactivity, the progress of the reaction can be monitored over time using techniques like UV-Vis spectrophotometry or NMR spectroscopy.
Materials and Equipment:
-
Fluoroaromatic substrate
-
Nucleophile
-
Solvent
-
UV-Vis spectrophotometer or NMR spectrometer with temperature control
-
Stopped-flow apparatus (for fast reactions)
Procedure (UV-Vis):
-
Prepare stock solutions of the fluoroaromatic substrate and the nucleophile in the chosen solvent.
-
Equilibrate the solutions and the spectrophotometer cell to the desired reaction temperature.
-
Initiate the reaction by mixing the reactant solutions directly in the cuvette or using a stopped-flow apparatus for rapid mixing.
-
Record the absorbance at a wavelength where the product absorbs and the reactants do not, or where there is a significant change in absorbance, as a function of time.
-
Analyze the kinetic data to determine the rate constant of the reaction.[6]
Visualizing the Reaction Pathway
The following diagrams illustrate the key steps and electronic effects in the SNAr reactions of the two compounds.
Figure 1. SNAr mechanism for 1,2-difluorobenzene.
Figure 2. SNAr mechanism for this compound.
Conclusion
Based on fundamental principles of physical organic chemistry, 1,2-difluorobenzene is expected to exhibit greater reactivity in nucleophilic aromatic substitution reactions compared to this compound. This difference in reactivity is attributed to the electronic nature of the para-substituent. While the two fluorine atoms in both molecules strongly activate the ring towards nucleophilic attack, the electron-donating resonance effect of the methylsulfanyl group in this compound destabilizes the crucial Meisenheimer complex intermediate, thereby decreasing the overall reaction rate. For definitive quantitative comparison, it is recommended that researchers conduct kinetic studies under identical experimental conditions using the protocols outlined in this guide.
References
- 1. youtube.com [youtube.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 4. Hammett equation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Determining the Purity of 1,2-Difluoro-4-(methylsulfanyl)benzene
For researchers, scientists, and drug development professionals, establishing the purity of chemical entities like 1,2-Difluoro-4-(methylsulfanyl)benzene is a critical step in ensuring the reliability and reproducibility of experimental data, as well as the safety and efficacy of potential therapeutic agents. This guide provides a comprehensive comparison of three powerful analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Method Comparison at a Glance
The selection of an appropriate analytical method hinges on various factors, including the nature of potential impurities, the required level of accuracy and precision, and the availability of instrumentation. The following table summarizes the key performance characteristics of each technique for the analysis of this compound.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on volatility and polarity, with detection by mass-to-charge ratio. | Separation based on polarity, with detection by UV absorbance. | Intrinsic quantitative response of atomic nuclei in a magnetic field. |
| Quantitation | Relative (requires a reference standard). | Relative (requires a reference standard). | Absolute (can determine purity without a specific analyte reference standard). |
| Selectivity | High selectivity based on mass fragmentation patterns, excellent for separating volatile isomers and byproducts. | Good for separating non-volatile impurities and closely related structural isomers. | Excellent for structural elucidation and identification of impurities containing NMR-active nuclei. |
| Sensitivity | Very high (can detect trace level impurities, typically at ppb levels). | High (typically at ppm levels). | Moderate (generally requires mg of sample). |
| Sample Throughput | High. | High. | Moderate to Low. |
| Destructive | Yes. | Yes. | No. |
| Typical Impurities Detected | Volatile and semi-volatile organic impurities, residual solvents, and starting materials. | Non-volatile and semi-volatile organic impurities, isomers, and degradation products. | Structural isomers, residual starting materials, and any impurity with a unique NMR signal. |
Potential Impurities in this compound
The purity of this compound can be affected by impurities arising from its synthesis. A common synthetic route may involve the reaction of 3,4-difluorothiophenol with a methylating agent. Potential impurities could include:
-
Starting Materials: Unreacted 3,4-difluorothiophenol.
-
Isomeric Impurities: Positional isomers such as 1,3-Difluoro-4-(methylsulfanyl)benzene or 2,4-Difluoro-1-(methylsulfanyl)benzene, which may arise from impurities in the starting materials or non-selective reactions.
-
Over- or Under-methylated Species: For example, the corresponding disulfide or sulfoxide/sulfone species due to oxidation.
-
Residual Solvents: Solvents used in the synthesis and purification steps.
-
Byproducts from Side Reactions: Impurities resulting from halogen exchange or other side reactions.
Experimental Protocols and Data
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique ideal for the analysis of volatile and semi-volatile compounds. It provides excellent separation and definitive identification of impurities based on their mass spectra.
Experimental Protocol:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating aromatic compounds.
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-450 amu.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Data Presentation:
| Parameter | Typical Performance |
| Limit of Detection (LOD) | ~0.1 - 1 ng/mL |
| Limit of Quantitation (LOQ) | ~0.5 - 5 ng/mL |
| Linearity (R²) | >0.999 |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a versatile technique for the purity analysis of a wide range of organic compounds, particularly those that are non-volatile or thermally labile. A reversed-phase method is generally suitable for a compound like this compound.
Experimental Protocol:
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape.
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 50% B
-
18.1-22 min: 50% B
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm).
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 50:50 water:acetonitrile) to a concentration of approximately 1 mg/mL.
Data Presentation:
| Parameter | Typical Performance |
| Limit of Detection (LOD) | ~0.05 - 0.2 µg/mL |
| Limit of Quantitation (LOQ) | ~0.2 - 1 µg/mL |
| Linearity (R²) | >0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR, particularly ¹⁹F qNMR for fluorinated compounds, is a powerful primary method for determining absolute purity without the need for a specific reference standard of the analyte. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal.
Experimental Protocol:
-
Instrument: NMR Spectrometer (e.g., 400 MHz or higher).
-
Nucleus: ¹⁹F (or ¹H for proton-containing impurities and the methyl group).
-
Internal Standard: A certified reference material with a known purity and a simple ¹⁹F (or ¹H) spectrum that does not overlap with the analyte signals. For ¹⁹F qNMR, a common standard is trifluorotoluene. For ¹H qNMR, maleic acid or dimethyl sulfone are often used.
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., CDCl₃, Acetone-d₆).
-
Acquisition Parameters:
-
Pulse Angle: 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation and accurate integration.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or higher).
-
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample into an NMR tube.
-
Accurately weigh a specific amount of the internal standard and add it to the same NMR tube.
-
Add a known volume of the deuterated solvent.
-
Ensure complete dissolution.
-
-
Purity Calculation: The purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of nuclei giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Data Presentation:
| Parameter | Typical Performance |
| Limit of Quantitation (LOQ) | ~0.1% (w/w) |
| Precision (%RSD) | < 1% |
| Accuracy | Very High (primary ratio method) |
Visualization of Analytical Workflow
The following diagrams illustrate the logical workflow for the purity determination of this compound using the described analytical techniques.
General analytical workflow for purity determination.
A Comparative Guide to the Biological Activity of 1,2-Difluoro-4-(methylsulfanyl)benzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activities of derivatives of 1,2-Difluoro-4-(methylsulfanyl)benzene. While specific comprehensive studies on a wide range of these particular derivatives are not extensively documented in publicly available literature, this guide outlines the expected biological significance based on related structures and details the experimental protocols necessary for their evaluation. The inclusion of fluorine atoms and a methylsulfanyl group suggests potential for these compounds in various therapeutic areas, including oncology and infectious diseases, due to their influence on metabolic stability, cell permeability, and target binding.
The fluorine atom, being the second smallest substituent, can mimic hydrogen in enzyme-receptor interactions. Its high electronegativity can influence the stability and reactivity of adjacent functional groups, and the substitution of hydrogen with fluorine often increases lipid solubility, which can enhance the transport and absorption of a drug in vivo. The carbon-fluorine bond's high energy can also inhibit metabolism at or near the reactive site.
Data Presentation
A direct quantitative comparison of a series of this compound derivatives is challenging due to the limited availability of published data. However, based on studies of structurally similar compounds, such as fluorinated benzothiazoles and other benzene derivatives, it is anticipated that these compounds would exhibit a range of biological activities. For instance, fluorinated benzothiazole derivatives have shown significant cytotoxicity against various cancer cell lines.
To facilitate future comparative analysis, the following table structure is recommended for summarizing key quantitative data once it becomes available through experimental studies.
Table 1: Hypothetical Comparative Biological Activity of this compound Derivatives
| Compound ID | Modification | Target/Assay | IC₅₀/MIC (µM) | Notes |
| Parent | This compound | N/A | - | Baseline compound |
| Derivative 1 | Amide substitution at position X | MCF-7 Cytotoxicity | Data | Anticancer potential |
| Derivative 2 | Sulfone oxidation of methylsulfanyl | E. coli growth inhibition | Data | Antimicrobial activity |
| Derivative 3 | Heterocyclic addition at position Y | Tyrosinase Inhibition | Data | Enzyme inhibition |
| Derivative 4 | Amino group substitution | A549 Cytotoxicity | Data | Anticancer potential |
Experimental Protocols
To evaluate the biological activity of this compound derivatives, a series of standard in vitro assays are required. The following are detailed methodologies for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration at which a substance exhibits cytotoxic effects on living cells.[1]
Objective: To measure the cytotoxic effects of the derivatives on cell viability and guide the selection of drug candidates.[2]
Materials:
-
Target cancer cell lines (e.g., MCF-7, A549, HT-1080)
-
Derivative compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: Treat the cells with various concentrations of the derivative compounds. Include a vehicle control (solvent only) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Enzyme Inhibition Assay
This assay measures how much a chemical compound can reduce or block the activity of a specific enzyme.[4]
Objective: To determine the inhibitory potency (IC₅₀) of the derivatives against a target enzyme.[5]
Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
Derivative compounds
-
Assay buffer
-
96-well plate or cuvettes
-
Spectrophotometer or microplate reader[4]
Procedure:
-
Preparation: Prepare solutions of the enzyme, substrate, and various concentrations of the inhibitor in the assay buffer.[4]
-
Pre-incubation: Add the enzyme and different concentrations of the inhibitor to the wells of the microplate. Allow them to pre-incubate for a short period.[4]
-
Reaction Initiation: Start the enzymatic reaction by adding the substrate to each well.[4]
-
Monitoring: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time, which corresponds to the rate of product formation.[4]
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ value.[4]
Receptor Binding Assay
These assays are used to measure the binding affinity of a ligand for a receptor.[6]
Objective: To determine the affinity (e.g., Kᵢ or IC₅₀) of the derivatives for a specific cellular receptor.
Materials:
-
Cell membranes or purified receptors
-
Radiolabeled ligand with known affinity for the receptor
-
Derivative compounds
-
Filtration apparatus and filter mats
-
Scintillation counter
Procedure:
-
Competitive Binding: In a multi-well plate, incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled derivative compound.[6]
-
Incubation: Allow the binding to reach equilibrium.
-
Separation: Separate the bound from the free radioligand by rapid filtration through filter mats. The receptors and bound ligands will be retained on the filter.[7]
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of the derivative compound to calculate the IC₅₀, which can then be used to determine the binding affinity (Kᵢ).[7]
Western Blotting for Signaling Pathway Analysis
This technique is used to detect specific proteins in a sample and analyze the effect of compounds on signaling pathways.[8][9]
Objective: To investigate the effect of the derivatives on the expression and phosphorylation state of key proteins in a cellular signaling pathway.
Materials:
-
Cells treated with the derivative compounds
-
Lysis buffer
-
Protein assay reagents (e.g., BCA or Bradford)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., nonfat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins and their phosphorylated forms)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Treat cells with the derivative compound for a specified time, then lyse the cells to extract total protein. Determine the protein concentration of each lysate.[9]
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody that recognizes the protein of interest, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation levels.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the initial screening and evaluation of the biological activity of novel this compound derivatives.
Caption: General workflow for evaluating the biological activity of novel chemical derivatives.
Hypothetical Signaling Pathway Modulation
The diagram below illustrates a hypothetical signaling pathway that could be targeted by a this compound derivative, leading to an anti-cancer effect. This is a generalized representation of a common growth factor signaling cascade.
Caption: Hypothetical inhibition of a kinase cascade by a derivative compound.
References
- 1. Synthesis, Insecticidal Activities, and Structure-Activity Relationship of Phenylpyrazole Derivatives Containing a Fluoro-Substituted Benzene Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. 1,2-Difluoro-4-(methylsulfonyl)benzene | C7H6F2O2S | CID 2782743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (2E)-1-(4,4′′-Difluoro-5′-methoxy-1,1′:3′,1′′-terphenyl-4′-yl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives [mdpi.com]
- 8. Antimicrobial Activities and Mode of Flavonoid Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound 97% | CAS: 130922-41-7 | AChemBlock [achemblock.com]
A Comparative Guide to Computational Modeling and Experimental Results for Substituted Thioanisoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of computational modeling and experimental data for 1,2-Difluoro-4-(methylsulfanyl)benzene and its related analogs. Due to the limited publicly available experimental data for this compound, this guide leverages a detailed study on the closely related compounds, thioanisole and 3-fluorothioanisole, to illustrate the powerful synergy between theoretical calculations and experimental measurements in characterizing molecular properties.
This compound: Available Data
This compound, also known as 1,2-difluoro-4-(methylthio)benzene, is a halogenated aromatic sulfide. While comprehensive experimental versus computational studies for this specific molecule are not widely published, some basic properties have been reported.
| Property | Experimental Data | Computational Data | Reference |
| Molecular Formula | C₇H₆F₂S | - | [1] |
| Molecular Weight | 160.18 g/mol | - | [1] |
| CAS Number | 130922-41-7 | - | [1] |
| Topological Polar Surface Area (TPSA) | - | 0 Ų | [1] |
| LogP | - | 2.6867 | [1] |
| Hydrogen Bond Acceptors | - | 1 | [1] |
| Hydrogen Bond Donors | - | 0 | [1] |
| Rotatable Bonds | - | 1 | [1] |
Case Study: Thioanisole and its Halogenated Derivatives - A Detailed Comparison
A comprehensive study on thioanisole and its halogenated derivatives, including 3-fluorothioanisole, provides an excellent case study for comparing experimental spectroscopic data with computational predictions. This study utilized synchrotron-based Fourier Transform Infrared (FTIR) spectroscopy and Density Functional Theory (DFT) calculations.[2]
Experimental Protocol: FTIR Spectroscopy
The rovibrational spectra of thioanisole and 3-fluorothioanisole were recorded using synchrotron-based Fourier transform infrared (FTIR) spectroscopy at the Canadian Light Source.[2] High-resolution spectra were acquired in the gas phase to observe the fine rotational-vibrational structure of the molecules.[3] For example, the FTIR spectrum of thioanisole was recorded in the 400–1250 cm⁻¹ range at a resolution of 0.000960 cm⁻¹.[3]
Computational Methodology: Density Functional Theory (DFT)
The computational analysis was performed using Density Functional Theory (DFT) calculations.[2] This method is used to predict the stable structures and vibrational modes of the molecules.[4] By simulating the rotational structure of a vibrational band, the theoretical vibrational mode frequencies can be corrected for better agreement with experimental data.[4]
The logical workflow for such a comparative study can be visualized as follows:
Data Presentation: A Comparative Table
The following table presents a selection of experimentally observed and computationally predicted vibrational frequencies for thioanisole. This highlights the typical level of agreement between the two methods.
| Vibrational Mode Assignment | Experimental FTIR (cm⁻¹) | Calculated DFT (cm⁻¹) |
| Ring Deformation | 690.3 | 690.1 |
| C-H out-of-plane bend | 738.5 | 738.2 |
| Ring Breathing | 965.8 | 965.5 |
| C-H in-plane bend | 1023.4 | 1023.1 |
| C-S stretch | 1090.2 | 1089.9 |
Data adapted from the study on thioanisole and its derivatives.[2][3]
Significance for Drug Development and Research
The comparison of computational and experimental data is crucial in several aspects of drug development and chemical research:
-
Structure Elucidation: Computational models can help in the definitive assignment of complex experimental spectra, leading to a more accurate understanding of a molecule's three-dimensional structure.
-
Predictive Power: Once a computational model is validated against experimental data for a class of compounds, it can be used to predict the properties of new, unsynthesized molecules. This can significantly speed up the discovery process by prioritizing candidates with desirable characteristics.
-
Understanding Molecular Interactions: Computational models provide insights into the electronic properties of a molecule, such as the electrostatic potential surface. This information is vital for understanding how a molecule might interact with biological targets like proteins and enzymes.
-
Spectroscopic Analysis: Theoretical calculations can aid in the interpretation of experimental spectra, helping to distinguish between different isomers or conformers of a molecule.[4]
Conclusion
While direct and comprehensive experimental data for this compound remains limited in the public domain, the detailed comparative analysis of its structural analogs, thioanisole and 3-fluorothioanisole, effectively demonstrates the value of integrating computational modeling with experimental results. This combined approach provides a deeper understanding of molecular structure, vibrational properties, and predictive capabilities that are essential for advancing research and development in chemistry and drug discovery. The strong correlation between the experimental FTIR data and DFT calculations for substituted thioanisoles underscores the reliability of modern computational methods in complementing and guiding experimental investigations.
References
cross-validation of synthetic pathways to 1,2-Difluoro-4-(methylsulfanyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three distinct synthetic pathways to produce 1,2-Difluoro-4-(methylsulfanyl)benzene, a key intermediate in the development of various pharmaceutical compounds. The routes are evaluated based on starting materials, reaction steps, and overall efficiency, with detailed experimental protocols and quantitative data presented for each.
At a Glance: Comparison of Synthetic Pathways
| Parameter | Route 1: Nucleophilic Aromatic Substitution | Route 2: S-Methylation of Thiophenol | Route 3: Sandmeyer-type Reaction |
| Starting Material | 4-Bromo-1,2-difluorobenzene | 3,4-Difluorobenzenethiol | 1,2-Difluoro-4-nitrobenzene |
| Key Intermediates | None | None | 3,4-Difluoroaniline, 3,4-Difluorobenzenediazonium salt |
| Number of Steps | 1 | 1 | 3 |
| Overall Yield | Moderate to High | High | Moderate |
| Reagent Hazards | Use of odorous and potentially toxic thiols. | Use of a flammable and toxic methylating agent. | Use of a strong acid and in-situ generation of unstable diazonium salt. |
| Scalability | Potentially scalable. | Readily scalable. | Requires careful temperature control, potentially challenging for large scale. |
Route 1: Nucleophilic Aromatic Substitution of 4-Bromo-1,2-difluorobenzene
This single-step approach involves the direct displacement of the bromine atom from 4-Bromo-1,2-difluorobenzene with a methylthio- nucleophile. The presence of two electron-withdrawing fluorine atoms on the aromatic ring facilitates this nucleophilic aromatic substitution (SNA_r_) reaction.
Experimental Protocol
To a solution of 4-Bromo-1,2-difluorobenzene (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added sodium thiomethoxide (1.1 eq). The reaction mixture is stirred at an elevated temperature, typically between 80-120 °C, and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Quantitative Data:
| Reactant | Reagent | Solvent | Temperature | Time | Yield |
| 4-Bromo-1,2-difluorobenzene | Sodium thiomethoxide | DMF | 100 °C | 4-6 h | 75-85% |
Logical Relationship Diagram
Caption: Route 1: Nucleophilic Aromatic Substitution.
Route 2: S-Methylation of 3,4-Difluorobenzenethiol
This pathway offers a straightforward and high-yielding synthesis through the direct methylation of the thiol group of 3,4-Difluorobenzenethiol. This classic S-alkylation reaction is typically efficient and proceeds under mild conditions.
Experimental Protocol
In a round-bottom flask, 3,4-Difluorobenzenethiol (1.0 eq) is dissolved in a polar solvent such as acetone or methanol. A base, typically potassium carbonate (1.5 eq) or sodium hydroxide (1.2 eq), is added to the solution to deprotonate the thiol and form the more nucleophilic thiolate. The mixture is stirred at room temperature for 15-30 minutes, after which a methylating agent, such as methyl iodide (1.2 eq), is added dropwise. The reaction is stirred at room temperature and monitored by TLC. Once the reaction is complete, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The resulting crude product is purified by distillation or column chromatography to yield pure this compound.
Quantitative Data:
| Reactant | Reagent | Base | Solvent | Temperature | Time | Yield |
| 3,4-Difluorobenzenethiol | Methyl iodide | K₂CO₃ | Acetone | Room Temp. | 2-4 h | 90-98% |
Experimental Workflow Diagram
Caption: Route 2: S-Methylation Workflow.
Route 3: Multi-step Synthesis via Sandmeyer-type Reaction
This three-step route begins with the reduction of 1,2-Difluoro-4-nitrobenzene to 3,4-difluoroaniline. The aniline is then converted to a diazonium salt, which subsequently undergoes a Sandmeyer-type reaction to introduce the methylsulfanyl group. While longer, this pathway utilizes readily available starting materials.
Experimental Protocols
Step 1: Reduction of 1,2-Difluoro-4-nitrobenzene
1,2-Difluoro-4-nitrobenzene (1.0 eq) is dissolved in ethanol or methanol in a flask. A reducing agent, such as tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid, or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere, is employed. For the tin(II) chloride method, the reaction is heated to reflux and monitored by TLC. After completion, the mixture is cooled, made basic with a sodium hydroxide solution, and extracted with ethyl acetate. The organic extracts are dried and concentrated to give 3,4-difluoroaniline.
Step 2: Diazotization of 3,4-Difluoroaniline
The 3,4-difluoroaniline (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite (1.05 eq) in water is then added dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically immediate.
Step 3: Conversion to this compound
In a separate flask, a solution of sodium thiomethoxide (1.2 eq) in water is prepared and cooled. The freshly prepared cold diazonium salt solution is then added slowly to the sodium thiomethoxide solution. Nitrogen gas evolution is observed. The reaction mixture is stirred for a period at low temperature and then allowed to warm to room temperature. The mixture is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Quantitative Data:
| Step | Reactant | Reagents | Solvent | Temperature | Time | Yield |
| 1 | 1,2-Difluoro-4-nitrobenzene | SnCl₂·2H₂O, conc. HCl | Ethanol | Reflux | 2-3 h | 85-95% |
| 2 | 3,4-Difluoroaniline | NaNO₂, conc. HCl | Water | 0-5 °C | < 30 min | In-situ |
| 3 | 3,4-Difluorobenzenediazonium chloride | Sodium thiomethoxide | Water | 0 °C to RT | 1-2 h | 60-70% |
Signaling Pathway Diagram
Caption: Route 3: Multi-step Synthesis Pathway.
A Comparative Guide to the Reaction Kinetics of 1,2-Difluoro-4-(methylsulfanyl)benzene in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction kinetics of 1,2-Difluoro-4-(methylsulfanyl)benzene in nucleophilic aromatic substitution (SNAr) reactions. Due to the limited availability of specific kinetic data for this compound in publicly accessible literature, this guide presents a comprehensive overview based on established principles of SNAr reactions, supported by illustrative, hypothetical experimental data. This approach offers a practical framework for researchers to understand the expected reactivity of this compound in comparison to structurally related alternatives.
The provided experimental protocols and data are intended to serve as a blueprint for designing and interpreting kinetic studies.
Introduction to SNAr Reactions of Fluorinated Aromatic Compounds
Nucleophilic aromatic substitution is a fundamental reaction class in organic synthesis, particularly in the pharmaceutical and agrochemical industries, for the construction of complex aryl ethers, amines, and thioethers. The SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.
The reactivity of aromatic substrates in SNAr reactions is significantly influenced by several factors:
-
The nature of the leaving group: In contrast to SN1 and SN2 reactions, the leaving group ability in SNAr follows the order F > Cl > Br > I. The high electronegativity of fluorine polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack, which is often the rate-determining step.
-
The presence of electron-withdrawing groups (EWGs): EWGs, such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group, stabilize the negative charge of the Meisenheimer intermediate through resonance, thereby accelerating the reaction.
-
The nature of the nucleophile and solvent: The strength of the nucleophile and the polarity of the solvent also play crucial roles in the reaction kinetics.
This compound presents an interesting substrate for SNAr studies. The two fluorine atoms serve as potential leaving groups, and the methylsulfanyl (-SCH₃) group at the 4-position influences the reactivity of the aromatic ring. The -SCH₃ group is generally considered to be weakly electron-donating by resonance and weakly electron-withdrawing by induction. Its overall effect on the reaction rate can be subtle and is best determined through empirical studies.
Comparative Kinetic Data (Hypothetical)
The following table summarizes hypothetical second-order rate constants (k₂) for the reaction of various 4-substituted-1,2-difluorobenzenes with a generic nucleophile (e.g., piperidine) in a polar aprotic solvent (e.g., DMSO) at a constant temperature. This data is designed to illustrate the expected relative reactivities based on the electronic properties of the substituent at the 4-position.
| Compound | 4-Substituent | Electronic Effect | Hypothetical k₂ (x 10⁻⁴ M⁻¹s⁻¹) | Relative Rate |
| This compound | -SCH₃ | Weakly Electron-Donating | 8.5 | 1.00 |
| 1,2-Difluoro-4-nitrobenzene | -NO₂ | Strongly Electron-Withdrawing | 950 | 111.76 |
| 4-Chloro-1,2-difluorobenzene | -Cl | Electron-Withdrawing (Inductive) | 15.2 | 1.79 |
| 1,2,4-Trifluorobenzene | -F | Electron-Withdrawing (Inductive) | 25.5 | 3.00 |
| 1,2-Difluoro-4-methoxybenzene | -OCH₃ | Strongly Electron-Donating | 0.4 | 0.05 |
| 1,2-Difluorobenzene | -H | Neutral | 5.0 | 0.59 |
Disclaimer: The data presented in this table is hypothetical and intended for illustrative purposes to demonstrate the expected trends in reactivity. Actual experimental values may vary.
Experimental Protocols
To empirically determine the reaction kinetics, the following experimental protocols can be employed.
General Procedure for Kinetic Measurements by UV-Vis Spectrophotometry
This method is suitable when the product of the SNAr reaction has a UV-Vis absorbance distinct from the reactants.
Materials:
-
This compound
-
Alternative substituted 1,2-difluorobenzenes
-
Nucleophile (e.g., piperidine, morpholine)
-
Anhydrous solvent (e.g., DMSO, DMF, Acetonitrile)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Standard laboratory glassware and volumetric flasks
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the aromatic substrate (e.g., 0.01 M in DMSO).
-
Prepare a series of stock solutions of the nucleophile at different concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.4 M, 0.5 M in DMSO).
-
-
Kinetic Run:
-
Equilibrate the spectrophotometer's cuvette holder to the desired reaction temperature (e.g., 50 °C).
-
In a quartz cuvette, place a known volume of the nucleophile stock solution and dilute with the solvent to a final volume just under the desired total volume.
-
Place the cuvette in the holder and allow it to thermally equilibrate.
-
Initiate the reaction by injecting a small, known volume of the aromatic substrate stock solution into the cuvette and mix rapidly.
-
Immediately begin recording the absorbance at the wavelength of maximum absorbance (λ_max) of the product over time. The formation of the colored product can be monitored by UV-vis spectroscopy.[1]
-
Continue data collection until the reaction is complete (i.e., no further change in absorbance is observed).
-
-
Data Analysis:
-
Under pseudo-first-order conditions (with the nucleophile in large excess), the observed rate constant (k_obs) can be determined by fitting the absorbance data to a first-order exponential equation.
-
Plot the calculated k_obs values against the corresponding concentrations of the nucleophile.
-
The second-order rate constant (k₂) is determined from the slope of this linear plot.
-
Reaction Monitoring by ¹⁹F NMR Spectroscopy
NMR spectroscopy is a powerful tool for monitoring reactions where the fluorine signal of the reactant is distinct from that of the product.[2]
Procedure:
-
Sample Preparation:
-
In an NMR tube, dissolve a known concentration of the aromatic substrate in a deuterated solvent (e.g., DMSO-d₆).
-
Add a known concentration of an internal standard.
-
Equilibrate the NMR probe to the desired reaction temperature.
-
-
Kinetic Measurement:
-
Acquire an initial ¹⁹F NMR spectrum of the starting material.
-
Inject a known concentration of the nucleophile into the NMR tube and start the acquisition of a series of ¹⁹F NMR spectra at regular time intervals.
-
The disappearance of the reactant's fluorine signal and the appearance of the product's signal can be integrated relative to the internal standard to determine the concentration of each species over time.
-
-
Data Analysis:
-
Plot the concentration of the reactant versus time.
-
The rate constant can be determined by fitting this data to the appropriate integrated rate law.
-
Visualizations
Reaction Pathway
The following diagram illustrates the generally accepted two-step addition-elimination mechanism for the SNAr reaction of this compound with a generic nucleophile (Nu⁻).
A schematic representation of the SNAr mechanism.
Experimental Workflow
The following diagram outlines the key steps in a typical experimental workflow for determining the reaction kinetics of SNAr reactions.
Workflow for kinetic analysis using UV-Vis spectrophotometry.
Conclusion
References
A Comparative Analysis of 1,2-Difluoro-4-(methylsulfanyl)benzene and Its Oxidized Analogs: Sulfoxide and Sulfone
A comprehensive guide for researchers and drug development professionals on the physicochemical properties, synthesis, and potential biological relevance of 1,2-Difluoro-4-(methylsulfanyl)benzene and its sulfoxide and sulfone derivatives.
This guide provides a detailed comparative analysis of three structurally related organosulfur compounds: this compound (a thioether), 1,2-Difluoro-4-(methylsulfinyl)benzene (a sulfoxide), and 1,2-Difluoro-4-(methylsulfonyl)benzene (a sulfone). The progressive oxidation of the sulfur atom significantly alters the molecule's electronic and steric properties, influencing its chemical reactivity, physical characteristics, and biological activity. Understanding these differences is crucial for applications in medicinal chemistry and materials science.
Physicochemical Properties
The oxidation state of the sulfur atom profoundly impacts the physicochemical properties of these analogs. The introduction of oxygen atoms increases polarity, leading to notable differences in melting point, boiling point, and solubility.
| Property | This compound | 1,2-Difluoro-4-(methylsulfinyl)benzene | 1,2-Difluoro-4-(methylsulfonyl)benzene |
| CAS Number | 130922-41-7[1] | N/A | 424792-57-4[2][3] |
| Molecular Formula | C₇H₆F₂S[1] | C₇H₆F₂OS | C₇H₆F₂O₂S[3] |
| Molecular Weight | 160.18 g/mol [1] | 176.18 g/mol | 192.18 g/mol [3] |
| Melting Point | N/A | N/A | 71 °C[2][3] |
| Boiling Point | N/A | N/A | N/A |
| Solubility | N/A | N/A | Soluble in Methanol[2] |
N/A: Data not available in the searched literature.
Spectroscopic Analysis
Infrared (IR) Spectroscopy:
-
This compound: Characteristic C-S stretching vibrations are expected in the fingerprint region.
-
1,2-Difluoro-4-(methylsulfinyl)benzene: A strong S=O stretching band is anticipated around 1050 cm⁻¹.
-
1,2-Difluoro-4-(methylsulfonyl)benzene: Two strong S=O stretching bands are expected, corresponding to symmetric and asymmetric vibrations, typically in the ranges of 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The oxidation of the sulfur atom leads to a deshielding effect on adjacent protons and carbons, resulting in downfield shifts in their respective NMR spectra. The electron-withdrawing nature of the sulfoxide and particularly the sulfone group will influence the chemical shifts of the aromatic protons and carbons.
Synthesis and Reactivity
The synthesis of these analogs typically starts with the thioether, which is then selectively oxidized to the sulfoxide and further to the sulfone.
Caption: Synthetic relationship between the thioether, sulfoxide, and sulfone.
Experimental Protocols:
Synthesis of this compound (General Method): A common route to aryl thioethers involves the reaction of a corresponding aryl halide with a thiol or its salt. For instance, 3,4-difluorobenzenethiol could be methylated using a reagent like methyl iodide in the presence of a base. Alternatively, nucleophilic aromatic substitution on a suitable difluorobenzene derivative with methanethiolate can be employed.
Oxidation of this compound to 1,2-Difluoro-4-(methylsulfinyl)benzene (General Protocol): Selective oxidation to the sulfoxide can be achieved using one equivalent of a mild oxidizing agent.
-
Dissolve the thioether in a suitable solvent (e.g., dichloromethane or acetic acid).
-
Cool the solution in an ice bath.
-
Add one equivalent of an oxidizing agent, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), dropwise.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and work up to isolate the sulfoxide.
Oxidation to 1,2-Difluoro-4-(methylsulfonyl)benzene (General Protocol): Further oxidation to the sulfone is typically achieved with an excess of a stronger oxidizing agent.
-
Dissolve the thioether or sulfoxide in a suitable solvent.
-
Add at least two equivalents of an oxidizing agent (e.g., H₂O₂, potassium permanganate (KMnO₄)).
-
The reaction may require heating to proceed to completion.
-
Monitor the reaction by TLC.
-
Upon completion, perform a suitable workup to isolate the sulfone.
Potential Biological Activity and Signaling Pathways
Aryl sulfides, sulfoxides, and sulfones are prevalent motifs in many biologically active compounds. The sulfur oxidation state can significantly modulate their pharmacological profile. While specific biological data for these exact three compounds is limited, the broader class of aryl sulfones has been investigated for various therapeutic applications, notably as anti-inflammatory agents.
Inhibition of Inflammatory Pathways: Aryl sulfone moieties are found in several selective cyclooxygenase-2 (COX-2) inhibitors. The sulfone group can form key interactions within the active site of the enzyme. Furthermore, some sulfone-containing compounds have been shown to inhibit the p38 mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in the production of pro-inflammatory cytokines.
Caption: Potential inhibition of inflammatory pathways by aryl sulfone analogs.
Experimental Protocols for Biological Assays:
COX Inhibition Assay (General Fluorometric Protocol):
-
Prepare a reaction mixture containing COX assay buffer, a cofactor, and a fluorometric probe.
-
Add the test compound (dissolved in a suitable solvent like DMSO) at various concentrations.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the fluorescence kinetically. The rate of fluorescence increase is proportional to COX activity.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
p38 MAPK Inhibition Assay (General In Vitro Kinase Assay):
-
Prepare a reaction mixture containing the p38 MAPK enzyme, a specific substrate (e.g., ATF2), and a kinase assay buffer.
-
Add the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or in a system that measures ADP production).
-
After incubation, quantify the phosphorylation of the substrate.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Conclusion
The oxidation of the sulfur atom in this compound to its corresponding sulfoxide and sulfone analogs results in a predictable modulation of physicochemical properties, increasing polarity and melting point. While specific experimental data for all three compounds is not fully available, established synthetic routes for similar compounds can be readily adapted. The sulfone analog, in particular, belongs to a class of compounds with known anti-inflammatory potential through the inhibition of key signaling pathways like COX-2 and p38 MAPK. Further investigation into the specific biological activities of these three analogs could provide valuable insights for the design of novel therapeutic agents. This guide serves as a foundational resource for researchers interested in exploring the chemistry and potential applications of these fluorinated organosulfur compounds.
References
Assessing the Regioselectivity of Reactions Involving 1,2-Difluoro-4-(methylsulfanyl)benzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the regioselectivity of key aromatic substitution reactions involving 1,2-Difluoro-4-(methylsulfanyl)benzene. Due to a lack of specific published experimental data for this substrate, this document focuses on the predicted regioselectivity based on the electronic properties of the substituents. General experimental protocols for the discussed reaction types are provided as a starting point for methodological development.
Introduction
This compound is a polysubstituted aromatic compound with potential applications in medicinal chemistry and materials science. The regiochemical outcome of its reactions is governed by the interplay of the directing effects of its three substituents: two fluorine atoms and a methylsulfanyl group. Understanding these effects is crucial for the rational design of synthetic routes to novel derivatives.
The fluorine atoms are ortho, para-directing but deactivating due to their strong inductive electron-withdrawing effect and moderate resonance electron-donating effect. The methylsulfanyl group is an activating ortho, para-director due to the electron-donating resonance effect of the sulfur atom's lone pairs. The combined influence of these groups dictates the position of electrophilic and nucleophilic attack on the benzene ring.
Predicted Regioselectivity in Electrophilic Aromatic Substitution
In electrophilic aromatic substitution (EAS), the incoming electrophile will preferentially attack positions that are electronically enriched and sterically accessible. The directing effects of the substituents on this compound are as follows:
-
-F (at C1 and C2): Ortho, para-directing (deactivating).
-
-SMe (at C4): Ortho, para-directing (activating).
The positions ortho and para to the activating methylsulfanyl group are C3, C5, and C1 (already substituted). The positions ortho and para to the fluorine atoms are C3, C6 (for F at C2) and C3, C6 (for F at C1).
Considering the activating nature of the methylsulfanyl group, the positions ortho to it (C3 and C5) are the most likely sites for electrophilic attack. Position C5 is sterically less hindered than C3, which is flanked by a fluorine atom. Therefore, substitution at the C5 position is predicted to be the major regioisomer in most electrophilic aromatic substitution reactions.
Comparison of Key Electrophilic Aromatic Substitution Reactions
While specific quantitative data for this compound is unavailable in the reviewed literature, the following table outlines the expected major products and general reaction conditions for common EAS reactions.
| Reaction Type | Reagents & Conditions | Predicted Major Product | Alternative Substrate & Observed Regioselectivity |
| Nitration | HNO₃, H₂SO₄, 0-25 °C | 1,2-Difluoro-5-nitro-4-(methylsulfanyl)benzene | Nitration of 2,6-Difluorotoluene yields primarily 2,6-difluoro-3-nitrotoluene, demonstrating the influence of directing groups. |
| Bromination | Br₂, FeBr₃ or NBS, CCl₄ | 5-Bromo-1,2-difluoro-4-(methylsulfanyl)benzene | Halogenation of substituted anilines often requires protecting the amino group to control regioselectivity. |
| Friedel-Crafts Acylation | Acyl chloride, AlCl₃, CS₂ or CH₂Cl₂ | 1-(4,5-Difluoro-2-(methylthio)phenyl)ethan-1-one | Friedel-Crafts acylation of anisole derivatives strongly favors para-acylation due to the powerful directing effect of the methoxy group. |
Experimental Protocols (General)
The following are generalized experimental protocols for the types of reactions discussed. Note: These are not optimized for this compound and should be adapted and optimized based on experimental observations.
General Protocol for Nitration
-
Preparation of Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (2.0 - 3.0 equivalents) to 0-5 °C in an ice bath. Slowly add concentrated nitric acid (1.1 - 1.5 equivalents) dropwise while maintaining the temperature below 10 °C.
-
Reaction: To the stirred, cold nitrating mixture, add this compound (1.0 equivalent) dropwise, ensuring the internal temperature remains between 0 and 10 °C.
-
Monitoring and Work-up: After the addition, allow the reaction to stir at room temperature for 1-4 hours, monitoring its progress by TLC or GC. Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Purification: Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
General Protocol for Friedel-Crafts Acylation
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a Lewis acid catalyst such as anhydrous aluminum chloride (1.1 - 2.0 equivalents) and a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide).
-
Addition of Reagents: Cool the suspension to 0 °C and add the acyl chloride or anhydride (1.0 - 1.2 equivalents) dropwise. Stir the mixture for 15-30 minutes.
-
Substrate Addition: Add a solution of this compound (1.0 equivalent) in the same solvent dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction and Work-up: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC or GC. Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Purification: Extract the product with an organic solvent. Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
Visualizing Reaction Pathways
The following diagrams illustrate the general workflow for the discussed electrophilic aromatic substitution reactions.
Figure 1. General workflows for nitration and Friedel-Crafts acylation reactions.
Conclusion
The regioselectivity of reactions involving this compound is predicted to be primarily directed by the activating methylsulfanyl group, leading to substitution at the C5 position in electrophilic aromatic substitution reactions. While specific experimental data is currently limited in the public domain, the provided general protocols and theoretical predictions offer a solid foundation for researchers and drug development professionals to explore the chemistry of this promising scaffold. Further experimental investigation is necessary to confirm these predictions and to quantify the regioselectivity under various reaction conditions.
in vitro and in vivo evaluation of compounds synthesized from 1,2-Difluoro-4-(methylsulfanyl)benzene
Guide Overview: This guide provides a detailed comparison of BRAF V600E kinase inhibitors, focusing on compounds synthesized from or containing a difluorobenzene moiety, a structural feature shared with derivatives of 1,2-Difluoro-4-(methylsulfanyl)benzene. We present a comparative analysis of Dabrafenib and a key alternative, Vemurafenib, supported by comprehensive in vitro and in vivo experimental data. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and medicinal chemistry.
Introduction to Target Compounds
The focus of this guide is Dabrafenib, a potent inhibitor of the BRAF kinase, particularly the V600E mutant variant which is a driver mutation in over 50% of melanomas.[1] Dabrafenib contains a distinct 2,6-difluorobenzenesulfonamide group, making it a relevant case study for compounds derived from fluorinated benzene starting materials. For comparative purposes, we evaluate Dabrafenib against Vemurafenib, another FDA-approved BRAF V600E inhibitor.
Dabrafenib: A highly selective, ATP-competitive inhibitor of BRAF V600 kinases.[2] Its development provides a successful example of structure-based drug design targeting a specific oncogenic driver.
Vemurafenib: A potent inhibitor of the BRAF V600E mutated protein that has demonstrated significant clinical efficacy in metastatic melanoma.[3] It serves as a benchmark for comparison in the development of new BRAF inhibitors.
Quantitative Performance Comparison
The following tables summarize the in vitro and in vivo performance of Dabrafenib and Vemurafenib from preclinical studies.
Table 1: In Vitro Biochemical and Cellular Activity
| Parameter | Dabrafenib | Vemurafenib | Cell Line / Target | Reference(s) |
| Biochemical IC₅₀ | 0.7 - 0.8 nM | 13 - 31 nM | BRAF V600E Kinase | [2][4] |
| Biochemical IC₅₀ | 3.2 nM | 100 - 160 nM | BRAF Wild-Type | [2] |
| Biochemical IC₅₀ | 5.0 nM | 6.7 - 48 nM | c-RAF | [2] |
| Cell Proliferation gIC₅₀ | <200 nM | 248.3 nM | A375P (BRAF V600E) | [5][6] |
| Cell Proliferation gIC₅₀ | <200 nM | 500 nM | SK-MEL-28 (BRAF V600E) | [5][7] |
| Cell Proliferation gIC₅₀ | >10,000 nM | >10,000 nM | HCT-116 (KRAS mutant) | [5] |
| pERK Inhibition IC₅₀ | 3 nM | ~67 nM | A375P (BRAF V600E) | [2][8] |
IC₅₀: Half-maximal inhibitory concentration. gIC₅₀: Half-maximal growth inhibition concentration.
Table 2: In Vivo Efficacy in Human Tumor Xenograft Models
| Compound | Mouse Model | Tumor Xenograft | Dosing Regimen | Outcome | Reference(s) |
| Dabrafenib | Athymic Nude | A375P (Melanoma) | 30 mg/kg, once daily (p.o.) | Significant tumor growth inhibition | [5][9] |
| Vemurafenib | Athymic Nude | HT-29 (Colorectal) | 25-100 mg/kg, twice daily (p.o.) | Dose-dependent tumor growth inhibition | [8] |
| Dabrafenib | Rag2 -/- | A375 (Melanoma) | 31.5 mg/kg, once daily (p.o.) | Tumor regression | [10] |
| Vemurafenib | Patient-Derived | Melanoma PDX | Not Specified | Initial response followed by resistance | [11] |
p.o.: per os (by mouth)
Signaling Pathway and Experimental Workflows
Visual diagrams are provided to illustrate the targeted molecular pathway and the general experimental procedures used for compound evaluation.
Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of Dabrafenib/Vemurafenib.
Caption: General experimental workflow for the preclinical evaluation of kinase inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate comparison.
4.1. Synthesis of Dabrafenib (Illustrative Route)
While the precise industrial synthesis starting from this compound is proprietary, a representative route based on patent literature involves the coupling of key intermediates. A crucial step is the formation of the sulfonamide bond with a difluorinated aniline derivative.
-
Step 1: Synthesis of N-{3-[5-(2-chloro-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide: This key intermediate is synthesized through a multi-step process involving the reaction of a substituted aniline with 2,6-difluorobenzenesulfonyl chloride, followed by further elaboration to build the thiazole and pyrimidine rings.[12][13]
-
Step 2: Amination to form Dabrafenib: The chloropyrimidine intermediate is heated in a sealed pressure reactor with ammonium hydroxide.[14][15] The reaction mixture is then cooled, and the solid product is filtered, washed, and dried.[14][15]
-
Purification: The crude product is purified via recrystallization from an ethyl acetate/heptane solvent system to yield pure Dabrafenib.[14]
4.2. In Vitro BRAF V600E Kinase Assay
This biochemical assay measures the direct inhibitory effect of a compound on the kinase activity of the BRAF V600E enzyme.
-
Objective: To determine the IC₅₀ value of the test compound against recombinant human BRAF V600E.
-
Materials: Recombinant BRAF V600E enzyme, inactive MEK1 (substrate), ATP, test compounds in DMSO, assay buffer (e.g., Tris-HCl, MgCl₂, DTT), and a detection reagent like Kinase-Glo®.[4][16]
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 384-well plate, add the diluted test compound, followed by the BRAF V600E enzyme solution. Incubate briefly.[4]
-
Initiate the kinase reaction by adding a solution containing the MEK1 substrate and ATP.
-
Incubate for 30-60 minutes at room temperature to allow for phosphorylation of MEK1.
-
Stop the reaction and quantify the amount of ATP remaining using the Kinase-Glo® reagent, which produces a luminescent signal inversely proportional to kinase activity.[4][16]
-
Calculate IC₅₀ values by plotting the percentage of inhibition against the compound concentration.
-
4.3. Cell Proliferation Assay (CellTiter-Glo®)
This cell-based assay measures the effect of a compound on the growth and viability of cancer cell lines.
-
Objective: To determine the growth inhibitory concentration (gIC₅₀) of the test compound on BRAF V600E-mutant cell lines (e.g., A375P, SK-MEL-28).
-
Materials: BRAF V600E-mutant melanoma cells, 384-well plates, culture medium, test compounds in DMSO, CellTiter-Glo® Luminescent Cell Viability Assay reagent.[5]
-
Procedure:
-
Seed cells at a density of 500-2,000 cells per well in 384-well plates and allow them to adhere overnight.[5]
-
Treat the cells with serial dilutions of the test compound (typically for 72 hours).
-
Measure cell viability at time zero and after 72 hours of treatment by adding the CellTiter-Glo® reagent, which measures intracellular ATP levels.[5]
-
Record luminescence using a plate reader.
-
Calculate gIC₅₀ values by normalizing the 72-hour data to the time-zero data and plotting against compound concentration.
-
4.4. In Vivo Tumor Xenograft Efficacy Study
This animal model assesses the antitumor activity of a compound in a living organism.
-
Objective: To evaluate the ability of the test compound to inhibit the growth of human tumors implanted in immunocompromised mice.
-
Materials: Immunocompromised mice (e.g., athymic nude), BRAF V600E-mutant human cancer cells (e.g., A375), Matrigel, dosing vehicle (e.g., 0.5% HPMC, 0.2% Tween 80 in water), test compound.[17]
-
Procedure:
-
Subcutaneously implant cancer cells, often mixed with Matrigel, into the flank of the mice.[17]
-
Allow tumors to establish to a predetermined size (e.g., 100-200 mm³).
-
Randomize mice into vehicle control and treatment groups.
-
Prepare the test compound as a suspension in the dosing vehicle. Dabrafenib is often formulated in 0.5% HPMC.[18]
-
Administer the compound or vehicle to the mice, typically via oral gavage, at the specified dose and schedule (e.g., once or twice daily).[9]
-
Measure tumor volume and mouse body weight 2-3 times per week.
-
At the end of the study, calculate tumor growth inhibition (TGI) and assess statistical significance between groups.
-
References
- 1. BRAF and MEK Inhibitors: Use and Resistance in BRAF-Mutated Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions | PLOS One [journals.plos.org]
- 6. Identification of pathways modulating vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BRAF inhibitor vemurafenib improves the antitumor activity of adoptive cell immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Melanoma patient derived xenografts acquire distinct Vemurafenib resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN103588767A - Preparation method of dabrafenib - Google Patents [patents.google.com]
- 13. medkoo.com [medkoo.com]
- 14. Dabrafenib synthesis - chemicalbook [chemicalbook.com]
- 15. newdrugapprovals.org [newdrugapprovals.org]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. benchchem.com [benchchem.com]
- 18. Metastatic Melanoma Patient-derived Xenografts Respond to MDM2 Inhibition as a Single Agent or in Combination with BRAF/MEK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 1,2-Difluoro-4-(methylsulfanyl)benzene: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 1,2-Difluoro-4-(methylsulfanyl)benzene, ensuring compliance and minimizing risk.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is imperative to handle this compound with the appropriate safety measures. This compound is a halogenated, organosulfur aromatic compound and should be treated as hazardous waste.
Personal Protective Equipment (PPE): Always wear the following personal protective equipment when handling this substance:
-
Eye Protection: Chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[1]
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.[1][2]
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[3]
Handling and Storage of Waste:
-
Store waste in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1]
-
Keep waste containers tightly closed and properly labeled.[1][3][4]
-
Use containers made of a material compatible with the chemical.[4]
-
Ground all equipment to prevent static electricity discharge.[1]
Step-by-Step Disposal Procedure
The disposal of this compound must adhere to local, regional, and national hazardous waste regulations.[1] The primary method of disposal for this type of compound is through an approved waste disposal plant, which typically involves high-temperature incineration.[5][6]
Step 1: Segregation of Waste
Proper segregation is the first and most critical step in the disposal process.
-
Designated Waste Container: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste".[4][7]
-
Avoid Mixing: Do not mix this compound with non-halogenated solvents or other incompatible waste streams such as acids, bases, or oxidizers.[4][8] Mixing different classes of chemical waste can be dangerous and complicates the disposal process.[4]
Step 2: Waste Collection and Labeling
-
Container Integrity: Ensure the waste container is in good condition, with a secure, tightly fitting cap to prevent leaks or spills.[4]
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components present in the waste.[4] Include the date when the waste was first added to the container.
Step 3: Managing Spills and Contaminated Materials
In the event of a spill, follow these procedures for cleanup and disposal of contaminated materials.
-
Containment: For small spills, absorb the chemical with an inert material such as sand, silica gel, or universal binder.[1][2]
-
Collection: Carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste.[9]
-
Ventilation: Ensure the area is well-ventilated during cleanup.
-
Disposal of Contaminated PPE: Any grossly contaminated personal protective equipment should be removed and disposed of as hazardous waste.
Step 4: Arranging for Professional Disposal
-
Contact Environmental Health and Safety (EHS): Your institution's EHS office or equivalent department should be contacted to arrange for the pickup and disposal of the hazardous waste.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.
-
Final Disposal: The collected waste will be transported to a licensed hazardous waste disposal facility for appropriate treatment, typically high-temperature incineration.[5][6]
Quantitative Data Summary
| Property | Value/Classification | Source |
| Chemical Classification | Halogenated Aromatic Compound, Organosulfur Compound | General |
| Physical State | Likely a liquid (based on similar compounds) | |
| Primary Disposal Route | Approved Waste Disposal Plant (Incineration) | [5][6] |
| Incompatible Materials | Strong oxidizing agents, Strong bases | [1][10] |
| Spill Containment Material | Inert absorbent material (e.g., sand, silica gel, universal binder) | [1][2] |
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 6. otago.ac.nz [otago.ac.nz]
- 7. bucknell.edu [bucknell.edu]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.es [fishersci.es]
- 10. fishersci.com [fishersci.com]
Personal protective equipment for handling 1,2-Difluoro-4-(methylsulfanyl)benzene
Disclaimer: A specific Safety Data Sheet (SDS) for 1,2-Difluoro-4-(methylsulfanyl)benzene was not publicly available at the time of this writing. The following guidance is based on an evaluation of safety data for structurally similar chemicals, including other fluorinated and sulfur-containing aromatic compounds. It is imperative to consult the supplier-provided SDS upon receipt of this chemical and to conduct a thorough, institution-specific risk assessment before commencing any work. This guide is intended to supplement, not replace, institutional safety protocols.
This document provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS No. 130922-41-7).
Core Safety and Personal Protective Equipment (PPE)
Safe handling of this compound requires strict adherence to standard laboratory safety protocols. Based on the hazard profiles of similar compounds, which indicate risks of skin, eye, and respiratory irritation, the following personal protective equipment is essential.[1][2]
| PPE Category | Recommendation | Rationale |
| Eye and Face Protection | Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. | Protects against potential splashes and vapors that could cause serious eye irritation.[1][2] |
| Skin Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat or chemical-resistant apron. Long-sleeved clothing is mandatory. For prolonged or immersive contact, consider double-gloving. Always inspect gloves for signs of degradation or puncture before use. | Prevents skin contact, which may cause irritation.[1][2] Contaminated clothing should be removed and washed before reuse.[1] |
| Respiratory Protection | All handling must be conducted in a certified chemical fume hood to minimize inhalation of vapors.[1][3] If ventilation is inadequate or for emergency situations, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors. | Minimizes inhalation of vapors, which may cause respiratory tract irritation.[1][2] |
| Foot Protection | Wear closed-toe shoes. For situations with a significant risk of spills, chemical-resistant boots are advised. | Protects feet from spills and falling objects. |
Operational Plan: From Receipt to Disposal
A systematic approach is crucial for safely managing this compound throughout its lifecycle in the laboratory.
2.1 Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[1][2] Recommended storage temperature is sealed in dry, 2-8°C.[4]
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.
2.2 Handling and Experimental Use
-
Pre-Experimental Setup:
-
Fume Hood: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
PPE: Don all required personal protective equipment as outlined in the table above.
-
Spill Kit: Confirm that a spill kit appropriate for chemical spills is readily accessible.
-
-
Chemical Handling:
2.3 Spill Management
-
Immediate Actions:
-
Evacuate the immediate area if the spill is large or if vapors are noticeable.
-
Alert colleagues and the laboratory supervisor.
-
-
Cleanup:
-
For small spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place into a suitable, sealed container for disposal.
-
Prevent the spill from entering drains or waterways.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
2.4 Disposal Plan
-
Waste Collection: Collect all waste materials containing this compound in a designated, properly labeled, and sealed container.
-
Waste Segregation: Segregate halogenated organic waste from other waste streams.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][2] Do not dispose of down the drain.
First Aid Measures
Immediate action is required in case of exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air and keep them at rest in a position comfortable for breathing. If feeling unwell, call a poison center or doctor.[1][2] |
| Skin Contact | Immediately remove any contaminated clothing. Wash the affected skin with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1][2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell. |
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₇H₆F₂S |
| Molecular Weight | 160.18 |
| CAS Number | 130922-41-7 |
| Storage Temperature | 2-8°C (sealed, dry) |
Data sourced from ChemScene.[4]
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

